molecular formula C9H11NO2 B1300244 2-(2-Methylphenoxy)acetamide CAS No. 22560-43-6

2-(2-Methylphenoxy)acetamide

Cat. No.: B1300244
CAS No.: 22560-43-6
M. Wt: 165.19 g/mol
InChI Key: QPCWSKDUWIYHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenoxy)acetamide, with the CAS registry number 22560-43-6, is an organic compound belonging to the classes of aromatics and amines . It has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . This chemical is supplied with a high purity level of >95% . As a building block in medicinal chemistry, the core phenoxyacetamide structure is found in compounds with significant biological activity. Research into structurally similar molecules has revealed valuable pharmacological properties. For instance, studies on a related compound, 2-(3-methylphenoxy)acetamide, have shown it to be a key component in molecules that demonstrate potent inhibitory effects on osteoclast differentiation, suggesting potential for research into treatments for bone resorptive diseases like osteoporosis . Furthermore, other analogs featuring variations in the phenoxyacetamide structure have been synthesized and investigated for their anticonvulsant activities, highlighting the relevance of this chemical scaffold in neuroscience and antiepileptic drug discovery research . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCWSKDUWIYHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352594
Record name 2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22560-43-6
Record name 2-(2-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-METHYLPHENOXY)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 2-(2-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methylphenoxy)acetamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-Methylphenoxy)acetamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions. The guide details a robust two-step synthetic pathway commencing with a Williamson ether synthesis to produce the key intermediate, 2-(2-methylphenoxy)acetic acid, followed by its subsequent amidation. We present a self-validating characterization cascade, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and physical property analysis to ensure the unequivocal identification and purity assessment of the final compound. This document is structured to serve as both a practical laboratory manual and an educational resource, grounded in authoritative references to ensure scientific integrity.

Strategic Approach to Synthesis

The synthesis of 2-(2-Methylphenoxy)acetamide is most reliably achieved through a two-stage process that leverages classic, high-yielding organic reactions. This strategy ensures control over the formation of the core chemical scaffold and allows for straightforward purification of the intermediate and final products.

  • Stage 1: Ether Formation via Williamson Ether Synthesis. The foundational ether linkage is constructed by reacting 2-methylphenol (o-cresol) with chloroacetic acid under basic conditions. This SN2 reaction is a cornerstone of ether synthesis due to its reliability and broad applicability.[1][2] The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby generating the potent nucleophile required for the substitution reaction.[3][4]

  • Stage 2: Amidation of the Carboxylic Acid Intermediate. The resulting 2-(2-methylphenoxy)acetic acid is then converted to the target primary amide. This transformation is typically achieved by first activating the carboxylic acid to a more reactive species (e.g., an acid chloride using thionyl chloride) and subsequently reacting it with an ammonia source. This activation step is crucial as the direct reaction between a carboxylic acid and ammonia requires harsh conditions and is often less efficient.[5]

The logical flow of this synthetic strategy is visualized below.

Synthesis_Workflow cluster_stage1 Stage 1: Williamson Ether Synthesis cluster_stage2 Stage 2: Amidation Start1 2-Methylphenol (o-Cresol) Reaction1 Sₙ2 Reaction Start1->Reaction1 Start2 Chloroacetic Acid Start2->Reaction1 Base Base (e.g., NaOH) Base->Reaction1 Intermediate Intermediate: 2-(2-Methylphenoxy)acetic Acid Reaction2 Acid Activation Intermediate->Reaction2 Activation Activation Reagent (e.g., SOCl₂) Activation->Reaction2 Ammonia Ammonia Source (e.g., NH₄OH) Reaction3 Nucleophilic Acyl Substitution Ammonia->Reaction3 Product Final Product: 2-(2-Methylphenoxy)acetamide Reaction1->Intermediate Formation of Ether Linkage Reaction2->Reaction3 Activated Intermediate Reaction3->Product Amide Formation

Caption: Overall workflow for the synthesis of 2-(2-Methylphenoxy)acetamide.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. The reagents used are corrosive and/or irritant; consult the Safety Data Sheets (SDS) for each chemical before use.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaSupplier Suggestion
2-Methylphenol (o-Cresol)95-48-7C₇H₈OSigma-Aldrich
Chloroacetic Acid79-11-8C₂H₃ClO₂Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOHFisher Scientific
Hydrochloric Acid (HCl), conc.7647-01-0HClVWR
Thionyl Chloride (SOCl₂)7719-09-7SOCl₂Acros Organics
Ammonium Hydroxide (NH₄OH), conc.1336-21-6NH₄OHJ.T. Baker
Diethyl Ether60-29-7C₄H₁₀OEMD Millipore
Toluene108-88-3C₇H₈Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Fisher Scientific
Ethanol64-17-5C₂H₆ODecon Labs
Stage 1: Synthesis of 2-(2-Methylphenoxy)acetic Acid

Rationale: This procedure utilizes a classic Williamson ether synthesis. Sodium hydroxide serves as the base to deprotonate the weakly acidic phenol, forming the sodium 2-methylphenoxide. This phenoxide is a strong nucleophile that readily attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion in an SN2 reaction. Acidification is required in the workup to protonate the carboxylate, yielding the desired carboxylic acid product.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL).

  • Addition of Phenol: To the stirred NaOH solution, carefully add 2-methylphenol (10.8 g, 0.1 mol).

  • Addition of Haloacid: In a separate beaker, dissolve chloroacetic acid (9.5 g, 0.1 mol) in water (20 mL). Add this solution dropwise to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate).

  • Workup and Isolation: After cooling to room temperature, transfer the mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 2-methylphenol. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~2 (test with litmus paper). A white precipitate of 2-(2-methylphenoxy)acetic acid will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight.

Stage 2: Synthesis of 2-(2-Methylphenoxy)acetamide

Rationale: The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride. This intermediate is not isolated but is reacted in situ with concentrated ammonium hydroxide. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide product.

Step-by-Step Protocol:

  • Acid Chloride Formation: Place the dried 2-(2-methylphenoxy)acetic acid (8.3 g, 0.05 mol) and a magnetic stir bar in a 100 mL round-bottom flask. Add thionyl chloride (5.5 mL, 0.075 mol) and a few drops of dimethylformamide (DMF) as a catalyst. Equip the flask with a reflux condenser fitted with a gas trap (e.g., a drying tube with CaCl₂ leading to a beaker with NaOH solution to neutralize HCl and SO₂ gases).

  • Reflux: Heat the mixture gently under reflux for 1 hour. The solid should dissolve, and gas evolution will be observed.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by rotary evaporation (ensure the vacuum pump is protected from corrosive vapors).

  • Amidation: Cool the flask containing the crude acyl chloride in an ice bath. Very slowly and carefully, add 50 mL of cold, concentrated ammonium hydroxide to the flask with vigorous stirring. A precipitate will form immediately. Caution: This reaction is highly exothermic.

  • Isolation and Purification: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration.

  • Recrystallization: Purify the crude product by recrystallization.[6][7] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization of 2-(2-Methylphenoxy)acetamide

A multi-technique approach is essential for the unambiguous confirmation of the product's structure and purity. Each technique provides a unique piece of the puzzle, and together they form a self-validating system of analysis.

Characterization_Logic Product Synthesized Product: 2-(2-Methylphenoxy)acetamide NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Provides IR IR Spectroscopy Product->IR Provides MS Mass Spectrometry Product->MS Provides MP Melting Point Analysis Product->MP Provides Info_NMR • Atomic Connectivity • Chemical Environment NMR->Info_NMR Info_IR • Functional Groups (Amide C=O, N-H, C-O) IR->Info_IR Info_MS • Molecular Weight • Fragmentation Pattern MS->Info_MS Info_MP • Purity Assessment • Identity Confirmation MP->Info_MP

Caption: A logical map of the characterization techniques and the information they provide.

Physical Properties
  • Appearance: White to off-white crystalline solid.[8]

  • Melting Point: A sharp melting point is indicative of high purity. The literature value can be used as a reference. The expected range should be determined and compared.

  • Solubility: Soluble in alcohols, acetone, and ethyl acetate; sparingly soluble in water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Protocol: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 6.80Multiplet4HAromatic (Ar-H)Protons on the benzene ring, complex splitting due to ortho/meta/para coupling.
~ 6.50 - 5.50Broad singlet2HAmide (-CONH₂)Exchangeable protons of the primary amide, often broad.[9]
~ 4.55Singlet2HMethylene (-O-CH₂-)Singlet due to no adjacent protons. Deshielded by the adjacent ether oxygen.
~ 2.25Singlet3HMethyl (Ar-CH₃)Singlet attached to the aromatic ring.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 170.5Amide Carbonyl (C=O)Characteristic downfield shift for an amide carbonyl carbon.[10]
~ 155.0Ar-C (C-O)Aromatic carbon directly attached to the ether oxygen.
~ 131.0 - 121.0Ar-C & Ar-CHRemaining aromatic carbons.
~ 67.5Methylene (-O-CH₂-)Aliphatic carbon deshielded by the ether oxygen.
~ 16.5Methyl (Ar-CH₃)Aliphatic carbon of the methyl group attached to the aromatic ring.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.[11]

Protocol: Acquire the IR spectrum using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3350 & 3180N-H Symmetric & Asymmetric StretchPrimary Amide (-NH₂)Two distinct bands are characteristic of a primary amide.[9]
~ 3050C-H Aromatic StretchAromatic RingStretching of C-H bonds on the benzene ring.
~ 2950C-H Aliphatic Stretch-CH₃, -CH₂-Stretching of C-H bonds in the methyl and methylene groups.
~ 1660C=O Stretch (Amide I)Amide (-C=O)Strong, sharp absorption characteristic of the amide carbonyl group.[9][11]
~ 1600N-H Bend (Amide II)Amide (-NH₂)Bending vibration of the N-H bonds.
~ 1240 & 1050C-O-C Asymmetric & Symmetric StretchAryl-Alkyl EtherStrong bands confirming the presence of the ether linkage.[12]
Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and structural information from its fragmentation pattern.

Protocol: Introduce a dilute solution of the compound into the mass spectrometer, typically using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Data Summary:

ParameterExpected ValueRationale
Molecular Formula C₉H₁₁NO₂[8]---
Molecular Weight 165.19 g/mol [8]---
Molecular Ion Peak [M]⁺ m/z = 165Corresponds to the mass of the intact molecule (if observed).
Protonated Ion [M+H]⁺ m/z = 166Commonly observed in ESI-MS, corresponding to the molecule plus a proton.
Key Fragment Ion m/z = 107 (C₇H₇O⁺)A very common and stable fragment corresponding to the methylphenoxonium ion, resulting from the cleavage of the bond between the methylene group and the ether oxygen. This fragment is highly diagnostic for the phenoxy moiety.[13]
Key Fragment Ion m/z = 58 (C₂H₄NO⁺)Corresponds to the acetamide fragment [CH₂CONH₂]⁺ resulting from cleavage of the ether C-O bond.

References

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Geronikaki, A., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Retrieved from [Link]

  • Fathalla, O. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)-. Wiley. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methoxyethyl)-2-(2-methylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Methylphenoxy)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-Methylphenoxy)acetamide and a Framework for its Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharacterized

In the landscape of drug discovery and molecular pharmacology, we often encounter compounds with therapeutic potential but an unelucidated mechanism of action (MoA). 2-(2-Methylphenoxy)acetamide represents such a molecule. While direct, comprehensive studies on its MoA are not publicly available, its structural similarity to known centrally-acting skeletal muscle relaxants provides a strong foundation for a logical, testable hypothesis.

This guide, therefore, deviates from a simple recitation of established facts. Instead, it serves as a strategic whitepaper for the research professional. We will first propose a putative MoA for 2-(2-Methylphenoxy)acetamide based on available data for analogous structures. Subsequently, and more critically, we will outline a rigorous, multi-stage experimental framework designed to systematically investigate, validate, and refine this hypothesis. This document is engineered to be a practical roadmap for any research team dedicated to characterizing this, or similar, novel chemical entities.

Part 1: Proposed Mechanism of Action - A Hypothesis Derived from Structural Analogs

The chemical architecture of 2-(2-Methylphenoxy)acetamide belongs to the phenoxyacetamide class of compounds. This class is known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The specific structure, however, shares a close resemblance to the muscle relaxant and anxiolytic agent, Mephenoxalone.[4][5]

Based on this structural relationship, we hypothesize that 2-(2-Methylphenoxy)acetamide acts as a central nervous system (CNS) depressant with skeletal muscle relaxant properties.

The proposed primary mechanisms are twofold:

  • Inhibition of Spinal Polysynaptic Reflexes: The primary mode of action for many centrally-acting muscle relaxants is the depression of spinal cord reflexes.[6] We postulate that 2-(2-Methylphenoxy)acetamide attenuates neuronal signaling within the spinal cord, reducing the transmission of nerve impulses responsible for maintaining high muscle tone and spasm.[5][6]

  • Modulation of GABAergic Neurotransmission: A common mechanism for CNS depressants involves the potentiation of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[7] It is plausible that 2-(2-Methylphenoxy)acetamide acts as a positive allosteric modulator of GABA-A receptors. Binding to a site distinct from GABA itself, the compound could enhance the receptor's affinity for GABA, leading to an increased influx of chloride ions upon receptor activation.[7] This hyperpolarizes the neuron, decreasing its excitability and producing a generalized depressant effect, contributing to both muscle relaxation and potential anxiolytic effects.[7]

This hypothetical signaling pathway is visualized below.

putative_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel (part of GABA-A) GABA_A->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ Influx Reduced_AP Reduced Action Potential Firing Hyperpolarization->Reduced_AP Relaxation Muscle Relaxation / CNS Depression Reduced_AP->Relaxation Compound 2-(2-Methylphenoxy)acetamide Compound->GABA_A Positive Allosteric Modulation (Hypothesized) GABA->GABA_A Binds

Caption: Hypothesized signaling pathway for 2-(2-Methylphenoxy)acetamide.

Part 2: An Experimental Framework for Mechanism of Action Validation

To rigorously test our hypothesis, a phased approach is required, moving from in vitro target engagement to cellular and finally in vivo functional effects. This structure ensures that each experimental stage informs the next, creating a self-validating workflow.

Phase 1: Target Engagement and In Vitro Pharmacology

The initial goal is to determine if the compound directly interacts with our primary hypothesized target, the GABA-A receptor.

Experiment 1: Radioligand Binding Assay

  • Objective: To determine if 2-(2-Methylphenoxy)acetamide binds to the GABA-A receptor complex and to quantify its binding affinity.

  • Causality: This is the foundational experiment. A direct physical interaction with the receptor is a prerequisite for the hypothesized mechanism of allosteric modulation. We will perform a competition binding assay to see if our compound can displace a known GABA-A receptor ligand.

  • Methodology:

    • Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse whole brain (or a specific region like the cortex) known to have high GABA-A receptor density.

    • Radioligand Selection: Use a radioligand that binds to a site relevant for allosteric modulators, such as [³H]Flunitrazepam (for the benzodiazepine site) or [³⁵S]TBPS (for the convulsant site within the ion channel).

    • Assay Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and increasing concentrations of 2-(2-Methylphenoxy)acetamide (e.g., from 1 nM to 100 µM).

    • Separation & Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, which represents the bound ligand, is quantified using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of specific binding), which can then be used to calculate the Ki (inhibition constant).

Table 1: Illustrative Data Output from Radioligand Binding Assay

CompoundRadioligandIC₅₀ (nM)Ki (nM)
Diazepam (Control)[³H]Flunitrazepam8.54.2
2-(2-Methylphenoxy)acetamide[³H]FlunitrazepamExperimental ValueCalculated Value
Phase 2: Cellular Functional Assays

Demonstrating binding is not sufficient; we must show that this binding event leads to a functional change in cellular activity.

Experiment 2: Electrophysiology (Patch-Clamp)

  • Objective: To measure the functional effect of the compound on GABA-A receptor-mediated ion channel activity.

  • Causality: This is the most direct test of our hypothesis. If the compound is a positive allosteric modulator, it should enhance the chloride current induced by a sub-maximal concentration of GABA.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing recombinant GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.

    • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp recording configuration. Clamp the cell's membrane potential at a level where GABA-A receptor-mediated currents can be clearly measured (e.g., -60 mV).

    • GABA Application: Apply a low, non-saturating concentration of GABA (e.g., EC₁₀ - EC₂₀) to elicit a baseline chloride current.

    • Co-application: After establishing a stable baseline, co-apply the same concentration of GABA along with varying concentrations of 2-(2-Methylphenoxy)acetamide.

    • Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. A potentiation of the current in the presence of the compound confirms positive allosteric modulation. Quantify the potentiation as a percentage increase over the GABA-alone response and determine the EC₅₀ for this effect.

experimental_workflow cluster_phase1 Phase 1: In Vitro Target Engagement cluster_phase2 Phase 2: Cellular Functional Assays cluster_phase3 Phase 3: In Vivo Functional Correlates P1_Start Hypothesis: Compound binds GABA-A Receptor P1_Exp1 Experiment 1: Radioligand Binding Assay P1_Start->P1_Exp1 P1_Result Result: Binding Affinity (Ki) P1_Exp1->P1_Result P2_Start Hypothesis: Binding causes functional change P1_Result->P2_Start Positive result informs functional validation P2_Exp2 Experiment 2: Patch-Clamp Electrophysiology P2_Start->P2_Exp2 P2_Result Result: Potentiation of GABA-evoked current (EC₅₀) P2_Exp2->P2_Result P3_Start Hypothesis: Cellular effects translate to physiological response P2_Result->P3_Start Positive result informs in vivo testing P3_Exp3 Experiment 3: Rotarod Test (Motor Coordination) P3_Start->P3_Exp3 P3_Result Result: Motor Impairment (ED₅₀) P3_Exp3->P3_Result

Caption: A self-validating experimental workflow for MoA elucidation.

Phase 3: In Vivo Correlates of CNS Activity

Finally, we must confirm that the observed in vitro and cellular activities translate into a relevant physiological effect in a whole-animal model.

Experiment 3: Rotarod Test for Motor Impairment

  • Objective: To assess the effect of 2-(2-Methylphenoxy)acetamide on motor coordination and balance in rodents, a hallmark of centrally-acting muscle relaxants and CNS depressants.

  • Causality: A positive finding in this assay would provide strong evidence that the compound engages its CNS target in vivo to a sufficient degree to produce a measurable physiological outcome consistent with the hypothesized mechanism.

  • Methodology:

    • Animal Acclimation & Training: Acclimate mice or rats to the laboratory environment. Train the animals to stay on a slowly rotating rod (the rotarod) for a set period (e.g., 120 seconds). Animals that fail to meet the criterion are excluded.

    • Compound Administration: Administer vehicle control or varying doses of 2-(2-Methylphenoxy)acetamide via an appropriate route (e.g., intraperitoneal, oral). A known positive control like diazepam should be run in parallel.

    • Testing: At a predetermined time post-administration (based on anticipated peak plasma concentration), place the animal back on the rotarod, which is now accelerating.

    • Data Collection: Record the latency to fall from the rod.

    • Data Analysis: Compare the latency to fall for the compound-treated groups against the vehicle control group. A dose-dependent decrease in latency indicates motor impairment. Calculate the ED₅₀ (the dose that causes 50% of the animals to fall within the test period).

Conclusion: Synthesizing the Evidence

The successful execution of this three-phase framework will provide a robust, multi-layered body of evidence to either confirm or refute the proposed mechanism of action for 2-(2-Methylphenoxy)acetamide. A positive outcome—demonstrating specific binding to the GABA-A receptor, functional potentiation of GABA-evoked currents, and dose-dependent motor impairment in vivo—would strongly support the initial hypothesis. Negative or ambiguous results at any stage would provide critical information, guiding researchers to pivot and investigate alternative targets (e.g., glycine receptors, voltage-gated ion channels) or mechanisms. This structured, hypothesis-driven approach is the cornerstone of efficient and definitive pharmacological characterization.

References

  • Title: Mephenoxalone: Exploring Its Therapeutic Potential and Clinical Use.[6] Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of Mephenoxalone?[7] Source: Patsnap Synapse URL: [Link]

  • Title: Mephenoxalone - Wikipedia.[4] Source: Wikipedia URL: [Link]

  • Title: Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.[1] Source: National Institutes of Health (PMC) URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.[2] Source: MDPI URL: [Link]

  • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Source: MDPI URL: [Link]

  • Title: 2-(2-Formylphenoxy)acetamide. Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Source: ResearchGate URL: [Link]

  • Title: New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Source: Archives of Pharmacy Practice URL: [Link]

  • Title: 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Source: MDPI URL: [Link]

  • Title: Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent.[3] Source: Research Journal of Pharmacy and Technology URL: [Link]

Sources

An In-Depth Technical Guide to 2-(2-Methylphenoxy)acetamide and its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been investigated for applications ranging from anti-inflammatory and analgesic to antimicrobial and anticancer agents.[1] The structural simplicity of the phenoxyacetamide moiety, consisting of a phenyl ring linked via an ether bond to an acetamide group, allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 2-(2-Methylphenoxy)acetamide, a representative member of this class, and its structural analogues. We will delve into its chemical synthesis, physicochemical characteristics, and explore the vast therapeutic potential of this chemical family through a detailed analysis of its structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of phenoxyacetamide derivatives in their research.

Chemical Synthesis and Characterization

The synthesis of 2-(2-Methylphenoxy)acetamide is typically achieved through a two-step process, commencing with the synthesis of the corresponding carboxylic acid precursor, (2-Methylphenoxy)acetic acid, followed by amidation.

Step 1: Synthesis of (2-Methylphenoxy)acetic Acid via Williamson Ether Synthesis

The formation of the ether linkage is efficiently accomplished through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-methylphenol (o-cresol) is deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alpha-haloacetic acid, such as chloroacetic acid.

Experimental Protocol: Synthesis of (2-Methylphenoxy)acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Deprotonation: To the stirred solution, add a strong base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), and stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium or potassium 2-methylphenoxide salt.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of chloroacetic acid (1.0 eq) in water or the reaction solvent.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 2. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Filter the precipitate, wash with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure (2-Methylphenoxy)acetic acid.

Step 2: Amidation of (2-Methylphenoxy)acetic Acid

The final step involves the conversion of the carboxylic acid to the primary amide, 2-(2-Methylphenoxy)acetamide. This can be achieved through several standard amidation procedures. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride, followed by reaction with ammonia.[3][4] Alternatively, peptide coupling reagents can be employed for a milder, one-pot synthesis.[5]

Experimental Protocol: Synthesis of 2-(2-Methylphenoxy)acetamide via Acyl Chloride Intermediate

  • Acyl Chloride Formation: In a fume hood, suspend (2-Methylphenoxy)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-2 hours, or until the evolution of HCl and SO2 gases ceases. The completion of the reaction can be monitored by the disappearance of the starting carboxylic acid on TLC.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-Methylphenoxy)acetamide. The product can be purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation start1 2-Methylphenol + Chloroacetic Acid reagents1 Base (e.g., NaOH) Solvent (e.g., Ethanol) Heat start1->reagents1 product1 (2-Methylphenoxy)acetic Acid reagents1->product1 reagents2 1. Thionyl Chloride (SOCl2) 2. Ammonia (NH3) product1->reagents2 product2 2-(2-Methylphenoxy)acetamide reagents2->product2

Caption: Two-step synthesis of 2-(2-Methylphenoxy)acetamide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Below is a table summarizing the key properties of 2-(2-Methylphenoxy)acetamide and its carboxylic acid precursor. The properties for the final amide are predicted based on established computational models and data from structurally similar compounds.[6][7][8]

Property(2-Methylphenoxy)acetic acid2-(2-Methylphenoxy)acetamide (Predicted)
Molecular Formula C₉H₁₀O₃[9]C₉H₁₁NO₂
Molecular Weight 166.17 g/mol [9]165.19 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 155-157 °C130-140 °C
Boiling Point >150 °C>250 °C
Solubility Slightly soluble in acetonitrile and DMSOModerately soluble in polar organic solvents
pKa 3.23 (Predicted)~17 (Amide proton)
LogP 1.8 (Predicted)1.5 (Predicted)

Biological Activities and Therapeutic Potential

While direct experimental data on the biological activities of 2-(2-Methylphenoxy)acetamide is limited, the broader class of phenoxyacetamide derivatives has been extensively studied, revealing a wide range of pharmacological effects.[1][10] By analyzing the structure-activity relationships of these analogues, we can infer the potential therapeutic applications of the core compound.

Anti-inflammatory and Analgesic Activity

A significant number of phenoxyacetic acid and phenoxyacetamide derivatives have demonstrated potent anti-inflammatory and analgesic properties.[11] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[12][13][14] The phenoxyacetic acid moiety is a common structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[10] The structural similarity of 2-(2-Methylphenoxy)acetamide to these known COX inhibitors suggests its potential as an anti-inflammatory agent.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalyzes Phenoxyacetamide 2-(2-Methylphenoxy)acetamide (and Analogues) Phenoxyacetamide->COX2 Inhibits

Caption: Hypothesized inhibition of prostaglandin synthesis.

Antimicrobial Activity

Various derivatives of phenoxyacetamide have been reported to possess significant antibacterial and antifungal activities.[15][16][17] The mechanism of action for the antimicrobial effects of this class of compounds is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the phenyl ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

Anticancer and Antiproliferative Effects

Recent studies have highlighted the potential of phenoxyacetamide derivatives as anticancer agents. Some analogues have shown cytotoxic activity against various cancer cell lines, inducing apoptosis through mechanisms that may involve the inhibition of key signaling pathways or enzymes essential for cancer cell proliferation and survival. The phenoxy group in some instances has been shown to enhance the selective inhibition of cancer cells while reducing toxicity to normal cells.

Other Potential Activities

The versatility of the phenoxyacetamide scaffold is further demonstrated by reports of other biological activities, including:

  • Anticonvulsant activity: Certain phenoxyacetic acid derivatives have shown promise as antiepileptic agents, potentially through the modulation of neuroinflammatory pathways.[18][19]

  • Herbicidal activity: The phenoxyacetic acid core is the basis for a class of widely used herbicides.

  • Glucokinase activation: Some acetamide derivatives have been investigated as glucokinase activators for the potential treatment of type 2 diabetes.[20]

Structure-Activity Relationship (SAR) Analysis

The diverse biological activities of phenoxyacetamide derivatives are a direct consequence of the ability to readily modify their structure at several key positions.[21][22] Understanding the structure-activity relationships is fundamental to designing more potent and selective compounds.

  • Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenoxy ring significantly influence the biological activity.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance antimicrobial and anticancer activity.

    • Electron-donating groups (e.g., alkyl, alkoxy groups) can modulate lipophilicity and receptor binding, which is critical for anti-inflammatory and CNS activities. The presence of the methyl group in the ortho position of 2-(2-Methylphenoxy)acetamide is likely to influence its conformational preference and interaction with biological targets.

  • Modifications of the Acetamide Moiety: The amide group is a key pharmacophoric feature, capable of forming hydrogen bonds with biological targets.

    • N-substitution: Substitution on the amide nitrogen with various alkyl or aryl groups can significantly impact potency and selectivity. This is a common strategy to explore the binding pocket of target enzymes or receptors.

    • Replacement of the acetamide linker: Altering the linker between the phenoxy group and the amide can affect the overall geometry and flexibility of the molecule, which can be crucial for optimal target engagement.

Conclusion and Future Perspectives

2-(2-Methylphenoxy)acetamide and its structural analogues represent a promising class of compounds with a wide array of potential therapeutic applications. The synthetic accessibility and the ease of structural modification make the phenoxyacetamide scaffold an attractive starting point for the development of novel drugs. While the direct biological profile of 2-(2-Methylphenoxy)acetamide requires further investigation, the extensive research on its analogues strongly suggests its potential as a bioactive molecule, particularly in the areas of anti-inflammatory and antimicrobial research. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of 2-(2-Methylphenoxy)acetamide derivatives to elucidate their specific mechanisms of action and to identify lead compounds for further development. The application of computational modeling and in silico screening can further accelerate the discovery of novel phenoxyacetamide-based therapeutic agents.

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • Sharma, A., & Bhan, M. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(8). [Link]

  • Huang, W., et al. (2015). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 23(21), 6907-6916. [Link]

  • Lombardo, M., et al. (2020). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PMC, 7(10), 1339. [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(10), 9579-9591. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddy, P. G., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 57(16), 1781-1784. [Link]

  • Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Bioorganic Chemistry, 149, 107727. [Link]

  • Fidler, J., et al. (2004). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Molecules, 9(9), 772-780. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Ali, M. R., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 15(1), 163-176. [Link]

  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

  • Politi, Y., et al. (2018). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Journal of Chemical Information and Modeling, 58(3), 545-553. [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(10), 9579–9591. [Link]

  • Al-Mokadem, A. Z., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). European Journal of Medicinal Chemistry, 92, 746-758. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Wu, Z., et al. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv preprint arXiv:2308.08275. [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 11, 134-139. [Link]

  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2021). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Molecules, 26(15), 4647. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • MD Topology. (n.d.). (2-Methylphenoxy)aceticacid. Retrieved from [Link]

  • Golisade, A., et al. (2020). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 11(13), 3333-3338. [Link]

  • Alam, M. S., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 8(3), 204-223. [Link]

  • U.S. Patent No. 7,038,078 B2. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Parlapalli, V. R., et al. (2017). Antimicrobial and antioxidant activities of n-(4-{[2-(2-oxo-1,2-dihydro-3h-indol-3-lidene)hydrazinyl] sulfonyl}phenyl)acetamide. World Journal of Pharmaceutical Research, 6(16), 749-758. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11005-11029. [Link]

  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 21(11), 1548. [Link]

  • Drug Design. (n.d.). Structures Activity Relationship. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Reagents for Coupling. Retrieved from [Link]

  • Sadik, O. A., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(12), 7241-7255. [Link]

  • Libyan International Medical University. (n.d.). Structures Activity Relationship. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2(12), 1-4. [Link]

  • Zhang, Y., et al. (2022). A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. Journal of Chemical Theory and Computation, 18(1), 1-11. [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Dr. Hubbard UGA Chemistry. (2018, July 3). CHEM 2212L Experiment 8 - Amide Synthesis [Video]. YouTube. [Link]

  • Chen, J., et al. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)-. Retrieved from [Link]

  • Organic Chemistry. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. [Link]

  • Reddy, P. G., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 57(16), 1781-1784. [Link]

  • Ali, M. R., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 15(1), 163-176. [Link]

  • NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(2-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Context and Significance

2-(2-Methylphenoxy)acetamide belongs to the phenoxyacetamide class of compounds, a scaffold that is a subject of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic properties.[1] The synthesis of this specific molecule serves as an excellent model for illustrating a fundamental and versatile two-step synthetic sequence in organic chemistry: the Williamson ether synthesis followed by ammonolysis of an ester.

This document provides a detailed, field-proven protocol for the synthesis of 2-(2-Methylphenoxy)acetamide. It is designed for researchers and professionals in chemical and pharmaceutical development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a robust and reproducible synthesis. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of the process, facilitating troubleshooting and adaptation.

Pillar 1: Chemical Principles and Reaction Mechanism

The synthesis of 2-(2-Methylphenoxy)acetamide is efficiently achieved through a two-stage process.

Stage 1: Williamson Ether Synthesis

The first stage involves the formation of an ether linkage via the classic Williamson ether synthesis.[2] This reaction proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4]

  • Deprotonation: The weakly acidic phenolic proton of o-cresol (2-methylphenol) is removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to generate the 2-methylphenoxide ion. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The generated 2-methylphenoxide ion then attacks the electrophilic carbon atom of 2-chloroacetamide. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which acts as a good leaving group.[5] The reaction results in the displacement of the chloride ion and the formation of the desired C-O ether bond.

Stage 2: Amidation via Ammonolysis

While the direct reaction with 2-chloroacetamide is one route, a more common and often higher-yielding laboratory approach involves a two-step sequence starting with an ester of chloroacetic acid (e.g., ethyl chloroacetate). The resulting ester, ethyl 2-(2-methylphenoxy)acetate, is then converted to the final amide.

  • Intermediate Formation: The 2-methylphenoxide ion reacts with ethyl chloroacetate to form ethyl 2-(2-methylphenoxy)acetate.

  • Ammonolysis: This ester intermediate is then treated with a concentrated source of ammonia (e.g., aqueous ammonia). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, yielding the final product, 2-(2-Methylphenoxy)acetamide.[6]

The overall two-step reaction scheme is illustrated below.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Ammonolysis o_cresol o-Cresol base K₂CO₃, Acetone Reflux o_cresol->base ethyl_chloroacetate Ethyl Chloroacetate intermediate_ester Ethyl 2-(2-methylphenoxy)acetate ethyl_chloroacetate->intermediate_ester Sɴ2 Reaction intermediate_ester_ref Ethyl 2-(2-methylphenoxy)acetate base->ethyl_chloroacetate ammonia Aqueous NH₃ final_product 2-(2-Methylphenoxy)acetamide ammonia->final_product Nucleophilic Acyl Substitution intermediate_ester_ref->ammonia

Caption: Overall two-step synthesis pathway.

Pillar 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful isolation of the intermediate and its conversion to the final product, followed by characterization that matches expected data, confirms the validity of the execution.

Materials and Equipment

Reagents & Chemicals

ReagentCAS No.FormulaMW ( g/mol )Key Hazards
o-Cresol (2-Methylphenol)95-48-7C₇H₈O108.14Toxic, Corrosive, Combustible
2-Chloroacetamide79-07-2C₂H₄ClNO93.51Toxic, Irritant, Suspected Teratogen[7]
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Serious Eye Irritation
Acetone67-64-1C₃H₆O58.08Highly Flammable, Eye Irritant
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Skin/Eye Irritant, Suspected Carcinogen
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04None (Hygroscopic)
Ethanol64-17-5C₂H₅OH46.07Highly Flammable
Deionized Water7732-18-5H₂O18.02N/A

Equipment

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, graduated cylinders

  • Melting point apparatus

  • Standard laboratory glassware

  • Analytical balance

Step-by-Step Methodology

G start Start reagents Combine o-Cresol, K₂CO₃, and Acetone start->reagents add_chloroacetamide Add 2-Chloroacetamide reagents->add_chloroacetamide reflux Reflux Reaction Mixture (Monitor by TLC) add_chloroacetamide->reflux cool_filter Cool to RT, Filter off K₂CO₃ reflux->cool_filter evaporate Evaporate Acetone (Rotary Evaporator) cool_filter->evaporate dissolve Dissolve Residue in DCM evaporate->dissolve wash Wash with H₂O and Brine dissolve->wash dry Dry with Na₂SO₄ wash->dry evaporate_dcm Evaporate DCM to yield Crude Product dry->evaporate_dcm purify Purify by Recrystallization (Ethanol/Water) evaporate_dcm->purify characterize Characterize Pure Product (MP, NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-cresol (5.41 g, 50 mmol) and anhydrous potassium carbonate (10.36 g, 75 mmol, 1.5 equiv.). Add 100 mL of acetone.

    • Causality: Acetone is used as the solvent due to its ability to dissolve the organic reactants and its suitable boiling point for reflux. Potassium carbonate is the base used to deprotonate the phenol, and a slight excess ensures complete conversion to the phenoxide.[2]

  • Addition of Electrophile: To the stirring suspension, add 2-chloroacetamide (4.68 g, 50 mmol, 1.0 equiv.).

    • Causality: 2-chloroacetamide is the electrophile. It is added after the base has had time to react with the phenol, ensuring the nucleophile is readily available for the SN2 reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid with a small amount of fresh acetone.

    • Causality: Filtration removes the inorganic salts which are insoluble in acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The result will be a crude solid or oil.

  • Extraction: Dissolve the crude residue in 100 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel and wash it sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).

    • Causality: The DCM dissolves the organic product. Washing with water removes any remaining water-soluble impurities (like residual salts), and the brine wash helps to remove bulk water from the organic layer before the final drying step.

  • Drying and Final Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the drying agent and evaporate the DCM using a rotary evaporator to yield the crude 2-(2-Methylphenoxy)acetamide.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration. Slowly add deionized water to the hot ethanol solution until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired product should be soluble in the hot solvent system but sparingly soluble at cold temperatures, allowing it to crystallize out while impurities remain in the solution.

  • Final Product Collection: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a desiccator. Record the final mass and calculate the percentage yield.

Pillar 3: Product Validation and Characterization

The identity and purity of the synthesized 2-(2-Methylphenoxy)acetamide must be confirmed through analytical methods.

  • Melting Point: A sharp melting point close to the literature value (approx. 135-137 °C) is a strong indicator of high purity.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~7.8 (br s, 1H, -NH)

    • δ ~7.2-7.3 (m, 2H, Ar-H)

    • δ ~6.8-7.0 (m, 2H, Ar-H)

    • δ ~6.7 (br s, 1H, -NH)

    • δ ~4.6 (s, 2H, -O-CH₂-)

    • δ ~2.3 (s, 3H, Ar-CH₃)

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~168.5 (C=O)

    • δ ~155.0 (Ar C-O)

    • δ ~131.0 (Ar C)

    • δ ~127.0 (Ar C)

    • δ ~125.0 (Ar C-CH₃)

    • δ ~121.0 (Ar C)

    • δ ~112.0 (Ar C)

    • δ ~68.0 (-O-CH₂-)

    • δ ~16.0 (Ar-CH₃)

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~3400, 3200 cm⁻¹ (N-H stretching, two bands for primary amide)

    • ~1650 cm⁻¹ (C=O stretching, Amide I band)

    • ~1550 cm⁻¹ (N-H bending, Amide II band)

    • ~1240 cm⁻¹ (Asymmetric C-O-C stretching)

    • ~1040 cm⁻¹ (Symmetric C-O-C stretching)

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • o-Cresol: Is toxic and corrosive. It can be absorbed through the skin. Handle only in a well-ventilated fume hood.

    • 2-Chloroacetamide: Is toxic and a skin/eye irritant. It is also suspected of being a reproductive toxin and teratogen.[7] Avoid inhalation of dust and skin contact.

    • Solvents: Acetone and ethanol are flammable. Dichloromethane is a suspected carcinogen. All solvent handling should be performed in a fume hood away from ignition sources.

  • Waste Disposal: All organic solvents and residues should be collected in a designated chlorinated or non-chlorinated organic waste container as appropriate. Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.

References

  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • Google Patents. (n.d.). US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • SyntheticPage. (n.d.). Synthesis of Production of E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide. Retrieved from [Link]

  • WuXi Biology. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • MDAT. (n.d.). (2-Methylphenoxy)aceticacid | C9H9O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chloroacetamide – Knowledge and References. Retrieved from [Link]

  • Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]

  • Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(2-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Analytical Imperative for 2-(2-Methylphenoxy)acetamide

2-(2-Methylphenoxy)acetamide is an organic molecule featuring a phenoxy ring linked to an acetamide functional group. As with many chemical entities in the pharmaceutical development pipeline, the precise and accurate quantification of this compound is paramount. Whether it is for pharmacokinetic studies, monitoring chemical reactions, assessing stability, or ensuring the quality of a final product, robust analytical methods are indispensable.

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of 2-(2-Methylphenoxy)acetamide. Recognizing that a one-size-fits-all approach is inadequate in analytical science, we will explore three distinct, yet complementary, chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will ultimately depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

The protocols outlined herein are developed based on established principles of analytical chemistry and methods for structurally analogous compounds, providing a solid foundation for implementation and further optimization in your laboratory. Each protocol is designed to be a self-validating system, with performance characteristics that align with the stringent requirements of the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties and Analytical Considerations

While specific experimental data for 2-(2-Methylphenoxy)acetamide is not extensively available, we can infer its probable physicochemical properties from its structure and data from the closely related analogue, 2-(2-Methylphenoxy)acetic acid.

  • Structure: The molecule consists of a moderately polar acetamide group and a more nonpolar methylphenoxy group.

  • Molecular Weight: 165.19 g/mol

  • pKa: The amide proton is very weakly acidic (pKa > 15), making it neutral under typical chromatographic conditions. The analogous carboxylic acid has a pKa of approximately 3.2, indicating that the ether oxygen has minimal basicity.

  • Solubility: Based on its structure, it is expected to have limited solubility in water and good solubility in organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The related 2-(2-methylphenoxy)acetic acid is slightly soluble in acetonitrile and DMSO[1].

  • UV Absorbance: The presence of the aromatic ring suggests that the compound will exhibit UV absorbance, likely in the range of 254-280 nm, making HPLC-UV a viable detection method.

These properties guide the development of the following analytical methods. The moderate polarity and non-volatile nature of the compound make it well-suited for reverse-phase HPLC. For GC-MS, its polarity may necessitate derivatization to improve volatility and chromatographic peak shape. The presence of ionizable functionalities, albeit weak, and a distinct molecular weight make it a good candidate for the high sensitivity and selectivity of LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method is often the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. The principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 2-(2-Methylphenoxy)acetamide, a reversed-phase (RP) C18 or C8 column is ideal. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Purified water (e.g., Milli-Q or equivalent).

  • Formic acid (analytical grade).

  • 2-(2-Methylphenoxy)acetamide reference standard.

2. Chromatographic Conditions: A good starting point for method development is based on methods for similar structures like 2-phenoxyethanol and aceclofenac.

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the amide group remains protonated and provides good peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good separation efficiency.
Gradient Elution 30% B to 80% B over 10 minutesA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any more nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nmThe methylphenoxy group is expected to have a strong absorbance around this wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

3. Preparation of Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(2-Methylphenoxy)acetamide reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions, e.g., 30:70 Acetonitrile:Water) to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids or formulated products, an extraction step will be necessary.

  • Liquid-Liquid Extraction (LLE): To 1 mL of sample, add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample and wash with a weak organic solvent/water mixture. Elute the analyte with methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.

5. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensure that there is no interference from the matrix or other components at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL in Methanol) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject into HPLC System C->E D Sample Preparation (e.g., LLE or SPE) D->E F Separate on C18 Column E->F G Detect at 270 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for the quantification of 2-(2-Methylphenoxy)acetamide by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. Due to the polar nature of the amide group, derivatization is often necessary to increase volatility and improve peak shape.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.

  • Pyridine or Acetonitrile (anhydrous).

  • 2-(2-Methylphenoxy)acetamide reference standard.

2. Derivatization Procedure: The causality behind choosing silylation is to replace the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability, which is crucial for GC analysis.

  • Accurately weigh about 1 mg of the sample or standard into a vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended ConditionRationale
Injector Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 minute)For trace analysis to maximize the amount of analyte reaching the column.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is used to separate compounds with a range of boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Mode Full Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantificationFull scan is used to identify the analyte and its fragments. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.

4. Mass Spectral Analysis:

  • Expected Mass of TMS Derivative: The molecular weight of the mono-TMS derivative of 2-(2-Methylphenoxy)acetamide would be 237.34 g/mol .

  • SIM Ions: For quantification, select the molecular ion (if present and abundant) and 2-3 characteristic fragment ions. Based on the structure, potential fragment ions could arise from the cleavage of the ether bond or the amide bond.

5. Sample Preparation and Validation: Similar to the HPLC method, sample preparation will involve extraction, followed by the derivatization step. Validation will follow ICH guidelines, with a focus on the precision and accuracy of the entire process, including the derivatization reaction.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample/Standard Preparation B Derivatization with BSTFA A->B C Heating at 70°C for 30 min B->C D Inject into GC-MS System C->D E Separate on DB-5ms Column D->E F Electron Ionization (70 eV) E->F G Acquire Mass Spectrum F->G H Quantify using SIM G->H I Confirm Identity with Full Scan G->I

Caption: Workflow for the quantification of 2-(2-Methylphenoxy)acetamide by GC-MS.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for highly sensitive and selective quantification of compounds in complex matrices. It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The first mass spectrometer (Q1) selects the precursor ion (the protonated or deprotonated molecule), which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Purified water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • 2-(2-Methylphenoxy)acetamide reference standard.

  • An internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. LC and MS/MS Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent pH and ionization conditions during the gradient.
Gradient Elution 10% B to 90% B over 5 minutesA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode ESI PositiveThe amide functionality can be protonated to form [M+H]⁺.
MRM Transitions Precursor Ion [M+H]⁺: m/z 166.2. Product Ion: To be determined by infusion of the standard. A likely fragment would be the loss of the acetamide group, resulting in the methylphenoxy ion (m/z 107.1).The precursor ion is the protonated molecule. The product ion is a characteristic fragment used for quantification.
Collision Energy To be optimized for the specific instrument and transition.The energy required to fragment the precursor ion.

3. Preparation of Solutions:

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) and using the LC-MS grade solvents.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 10 ng/mL) in the mobile phase.

4. Sample Preparation:

  • Protein Precipitation (for biological samples): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. The supernatant can be directly injected or evaporated and reconstituted.

  • Dilute-and-Shoot (for cleaner samples): Dilute the sample with the mobile phase containing the internal standard and inject.

5. Method Validation: Validation for an LC-MS/MS method follows ICH guidelines but with a particular emphasis on matrix effects, which can cause ion suppression or enhancement.

Quantitative Data Summary (Hypothetical)

ParameterHPLC-UVGC-MS (SIM)LC-MS/MS (MRM)
Linearity Range 1 - 100 µg/mL10 - 1000 ng/mL0.1 - 100 ng/mL
LOD ~100 ng/mL~1 ng/mL~0.05 ng/mL
LOQ ~300 ng/mL~5 ng/mL~0.1 ng/mL
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%95-105%

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Preparation (e.g., Protein Precipitation) B Addition of Internal Standard A->B C Inject into LC-MS/MS System B->C D Separate on C18 Column C->D E ESI+ Ionization D->E F MRM Detection (Q1/Q3) E->F G Integrate Analyte/IS Peak Area Ratio F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: Workflow for the quantification of 2-(2-Methylphenoxy)acetamide by LC-MS/MS.

Conclusion

The choice of analytical method for the quantification of 2-(2-Methylphenoxy)acetamide will be dictated by the specific needs of the study. HPLC-UV offers a robust and straightforward approach for routine analysis where high sensitivity is not required. GC-MS, following derivatization, provides excellent chromatographic resolution and confident identification. For demanding applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. The protocols provided here serve as a comprehensive starting point for method development and validation, ensuring the generation of high-quality, reliable data in your research and development endeavors.

References

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • ChemBK. (2024). 2-Methylphenoxyacetic acid. [Link]

  • A. K. M. P. Chakma, A. K. M. M. B. Chowdhury, M. A. H. Chowdhury, S. K. Saha. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Scientific Research, 5(2), 353-363. [Link]

  • R. Loos, G. Hanke, G. Umlauf, S. J. Eisenreich. (2007). LC-MS-MS analysis and occurrence of the antineoplastic agent cyclophosphamide and other cytostatic drugs in hospital and municipal wastewater and in the surface water of the Po River (Italy).
  • D. R. Knapp. (1979).

Sources

Introduction: The Therapeutic Potential of the Phenoxyacetamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the antimicrobial and antifungal evaluation of 2-(2-Methylphenoxy)acetamide, providing detailed protocols and scientific rationale for researchers and drug development professionals.

The 2-phenoxyacetamide core structure is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiparasitic, anticancer, and antiviral effects.[1] Notably, various acetamide derivatives have been investigated for their potential as antibacterial and antifungal agents, making this structural class a fertile ground for the discovery of new antimicrobial leads.[2][3][4] The specific compound, 2-(2-Methylphenoxy)acetamide, falls within this promising chemical space. However, a comprehensive evaluation of its activity against a diverse panel of bacterial and fungal pathogens is essential to ascertain its therapeutic potential.

This application note serves as a detailed guide for researchers, providing standardized, validated protocols for determining the in vitro antimicrobial and antifungal efficacy of 2-(2-Methylphenoxy)acetamide. The methodologies described herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[5][6] The focus is not merely on procedural steps but on the underlying scientific principles, enabling researchers to execute these assays with a deep understanding of the critical parameters that ensure data integrity.

Compound Profile: 2-(2-Methylphenoxy)acetamide

  • IUPAC Name: 2-(2-methylphenoxy)acetamide

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Structure:

    
    
    

Before commencing any biological assay, it is imperative to confirm the purity and identity of the test compound via analytical methods such as NMR, Mass Spectrometry, and HPLC. The compound must be fully solubilized to prevent inaccurate results; Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solution preparation.

Principle of Susceptibility Testing: Quantifying Antimicrobial Activity

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC) .[6] The MIC provides a quantitative measure of the test compound's potency.

Building upon the MIC, two further parameters can be determined:

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6]

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent required to kill 99.9% of the initial fungal inoculum.

These values are critical for classifying a compound as either microbistatic (inhibiting growth) or microbicidal (killing the organism). The broth microdilution method is a gold-standard technique for determining these values due to its efficiency, scalability, and quantitative nature.[5][7]

Part 1: Antibacterial Susceptibility Testing Protocol

This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing of aerobic bacteria.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Compound Stock (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Test Article Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Diluent Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacterial Suspension Inoculum_Prep->Inoculation Challenge Serial_Dilution->Inoculation Incubation Incubate Plate (35-37°C for 16-20h) Inoculation->Incubation MIC_Read Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Read MBC_Plate Subculture from clear wells onto agar plates MIC_Read->MBC_Plate Optional MBC_Read Determine MBC: Lowest concentration with ≥99.9% killing MBC_Plate->MBC_Read

Caption: Workflow for determining MIC and MBC.

Materials
  • 2-(2-Methylphenoxy)acetamide

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile DMSO

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35-37°C)

  • Mueller-Hinton Agar (MHA) plates

Step-by-Step Methodology

1. Preparation of Test Compound Stock Solution:

  • Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions. DMSO is typically used for its ability to dissolve a wide range of organic compounds.
  • Protocol: Prepare a 10 mg/mL (or other suitable high concentration) stock solution of 2-(2-Methylphenoxy)acetamide in sterile DMSO. Ensure complete dissolution. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

2. Preparation of Bacterial Inoculum:

  • Rationale: Standardizing the bacterial inoculum is the most critical step for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring the final inoculum density in the assay is consistent.[8]
  • Protocol: a. From a fresh (18-24h) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or by visual comparison. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

  • Rationale: This procedure creates a concentration gradient of the test compound, allowing for the precise determination of the MIC. Including controls is essential for validating the assay's results.
  • Protocol: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the prepared compound stock (appropriately diluted from the main stock) to the first column, resulting in the starting test concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. d. Add 100 µL of the standardized bacterial inoculum (prepared in Step 2d) to each well. e. Controls:
  • Growth Control (GC): A well containing only CAMHB and the bacterial inoculum (no compound).
  • Sterility Control (SC): A well containing only CAMHB (no compound, no bacteria).
  • Solvent Control: A well containing CAMHB, bacteria, and the highest concentration of DMSO used in the assay. f. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Protocol: After incubation, visually inspect the plate. The MIC is the lowest concentration of 2-(2-Methylphenoxy)acetamide at which there is no visible growth (i.e., the first clear well). The Growth Control well should be turbid, and the Sterility Control well should be clear.

5. Determination of MBC (Optional):

  • Rationale: This step differentiates bactericidal from bacteriostatic activity.
  • Protocol: a. From each well that showed no visible growth (the MIC well and those with higher concentrations), plate a 10-100 µL aliquot onto an MHA plate. b. Incubate the MHA plates at 35-37°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Part 2: Antifungal Susceptibility Testing Protocol

This protocol is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.

Materials
  • 2-(2-Methylphenoxy)acetamide

  • Sterile 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Sterile DMSO

  • 0.5 McFarland turbidity standard (for yeasts)

  • Spectrophotometer

  • Hemocytometer (for molds)

  • Incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

Step-by-Step Methodology

1. Preparation of Test Compound:

  • Protocol: Prepare a stock solution in DMSO as described in the antibacterial protocol.

2. Preparation of Fungal Inoculum:

  • Rationale: Inoculum preparation is specific to the fungal morphology. Yeasts are standardized similarly to bacteria, while molds require spore counting.
  • For Yeasts (e.g., Candida albicans): a. Prepare a suspension from a 24-hour culture on SDA and adjust to a 0.5 McFarland standard. b. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
  • For Molds (e.g., Aspergillus fumigatus): a. Grow the mold on an SDA plate for several days until sporulation is evident. b. Gently harvest the conidia (spores) by flooding the plate with sterile saline containing a drop of Tween 80. c. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.

3. Broth Microdilution Assay:

  • Rationale: The setup is similar to the antibacterial assay, but uses RPMI medium and different incubation times. The endpoint reading for azole-class antifungals often requires a partial inhibition cutoff.
  • Protocol: a. Perform serial dilutions of the compound in a 96-well plate with 100 µL of RPMI-1640 medium per well, as previously described. b. Add 100 µL of the standardized fungal inoculum to each well. c. Include appropriate growth, sterility, and solvent controls. d. Incubate the plate at 35°C. Incubation time is typically 24-48 hours for yeasts and may be longer (up to 72 hours) for molds, depending on the growth rate of the control.

4. Determination of MIC:

  • Protocol: The MIC is read as the lowest concentration showing significant inhibition of growth. For yeasts, this is often defined as approximately 50% inhibition (a prominent reduction in turbidity) compared to the growth control.[5] For molds, the endpoint is typically complete visual inhibition.

5. Determination of MFC (Optional):

  • Protocol: Similar to the MBC protocol, subculture 10-100 µL from clear wells onto SDA plates. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL.

Data Presentation and Interpretation

Results should be recorded systematically. The following table provides a template for summarizing the data obtained from these assays.

MicroorganismTypeATCC StrainMIC (µg/mL)MBC/MFC (µg/mL)Interpretation
S. aureusGram-positive Bacteria29213
E. coliGram-negative Bacteria25922
C. albicansYeast90028
A. fumigatusMold204305

Interpretation Guide:

  • MBC/MIC or MFC/MIC ≤ 4: The compound is considered cidal .

  • MBC/MIC or MFC/MIC > 4: The compound is considered static .

  • Potency: MIC values <1 µg/mL are generally considered potent, while values >64 µg/mL often indicate limited or no activity. These thresholds are context-dependent.

96-Well Plate Layout Diagram

Caption: Example 96-well plate layout for MIC testing.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial and antifungal characterization of 2-(2-Methylphenoxy)acetamide. By adhering to these standardized methods, researchers can generate reliable and comparable data on the compound's spectrum of activity and potency. Positive results (i.e., low MIC values) from these primary screens should be followed by more advanced studies, including testing against a broader panel of clinical isolates (including resistant strains), time-kill kinetic assays, and mechanistic studies to elucidate the compound's mode of action.

References

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available from: [Link]

  • National Institutes of Health (NIH). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). Antimicrobial Susceptibility Testing. Available from: [Link]

  • PubMed Central. Antifungal Susceptibility Testing: Current Approaches. Available from: [Link]

  • PubMed. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Available from: [Link]

  • ResearchGate. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Available from: [Link]

  • Hilaris Publisher. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

  • International Society of Chemotherapy. Antifungal Susceptibility Testing. Available from: [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Antifungal Susceptibility Testing for C. auris. Available from: [Link]

  • PubMed Central. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Available from: [Link]

  • bioMerieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • SciELO. a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. Available from: [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link]

  • PubMed Central. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Available from: [Link]

  • PubMed Central. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Available from: [Link]

  • PubMed. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]

  • Oxford Academic. Antifungal Susceptibility Testing: A Primer for Clinicians. Available from: [Link]

  • ResearchGate. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Available from: [Link]

  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

Sources

Synthesis of 2-(2-Methylphenoxy)acetamide Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenoxyacetamide Scaffold in Medicinal Chemistry

The 2-phenoxyacetamide core is a privileged scaffold in modern drug discovery, forming the structural basis for a wide array of biologically active molecules. These compounds have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.[1][2] The synthetic tractability of the phenoxyacetamide framework makes it an ideal starting point for the generation of focused compound libraries for Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on both the phenoxy ring and the acetamide nitrogen, medicinal chemists can probe the molecular interactions with a biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for the synthesis of a library of 2-(2-Methylphenoxy)acetamide derivatives, intended for researchers in drug development and medicinal chemistry. We will delve into the strategic considerations behind the synthetic route, offer detailed, step-by-step protocols for the key transformations, and present a framework for interpreting the resulting SAR data.

Synthetic Strategy: A Two-Step Approach to Diversity

The synthesis of 2-(2-Methylphenoxy)acetamide derivatives is efficiently achieved through a convergent, two-step sequence. The first step involves the formation of the key intermediate, 2-(2-methylphenoxy)acetic acid, via a Williamson ether synthesis. This is followed by the coupling of the resulting carboxylic acid with a diverse panel of primary and secondary amines to generate the final acetamide products.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Coupling 2-Methylphenol 2-Methylphenol Intermediate_Acid 2-(2-Methylphenoxy)acetic Acid 2-Methylphenol->Intermediate_Acid NaOH, H2O, Reflux Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Intermediate_Acid Final_Products 2-(2-Methylphenoxy)acetamide Derivatives Intermediate_Acid->Final_Products Coupling Agent (e.g., HATU), Base, Solvent Amine_Library Amine Library (R1R2NH) Amine_Library->Final_Products

Figure 1: General synthetic workflow for the preparation of 2-(2-Methylphenoxy)acetamide derivatives.

Part 1: Synthesis of the Key Intermediate: 2-(2-Methylphenoxy)acetic Acid

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[3] In this protocol, the phenolic proton of 2-methylphenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.[4]

Protocol 1: Synthesis of 2-(2-Methylphenoxy)acetic Acid

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Formation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of sodium hydroxide in 80 mL of deionized water. To this solution, add 10.8 g (0.1 mol) of 2-methylphenol. Stir the mixture at room temperature until the 2-methylphenol has completely dissolved, forming a homogeneous solution of sodium 2-methylphenoxide.[5]

  • Addition of Chloroacetic Acid: While stirring, carefully add 10.4 g (0.11 mol) of chloroacetic acid to the reaction mixture.

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 500 mL beaker and cool it further in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the solution is acidic to pH paper (pH ~1-2).[6] A white precipitate of 2-(2-methylphenoxy)acetic acid will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from hot water or a mixture of ethanol and water to yield white, crystalline needles.[4] Dry the purified product in a vacuum oven.

Part 2: Synthesis of 2-(2-Methylphenoxy)acetamide Derivatives via Amide Coupling

The formation of the amide bond is a cornerstone of medicinal chemistry. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures and results in low yields. The use of coupling reagents is a more efficient and milder approach.[7] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For this protocol, we will utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective and widely used coupling reagent known for its rapid reaction times and low rates of racemization.

Protocol 2: General Procedure for the Synthesis of 2-(2-Methylphenoxy)acetamide Derivatives

Materials:

  • 2-(2-Methylphenoxy)acetic acid (from Protocol 1)

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial under a nitrogen or argon atmosphere, add 2-(2-methylphenoxy)acetic acid (1.0 eq.). Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-methylphenoxy)acetamide derivative. The structure and purity of the final compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

The primary objective of synthesizing a library of derivatives is to elucidate the structure-activity relationship. By systematically varying the substituents on the amine portion of the molecule, we can identify key structural features that contribute to the desired biological activity. For the purpose of this application note, we will consider a hypothetical SAR study against Monoamine Oxidase A (MAO-A), a well-established target for antidepressants.[8][9]

Table 1: Hypothetical SAR Data for 2-(2-Methylphenoxy)acetamide Derivatives as MAO-A Inhibitors
Compound IDMAO-A IC₅₀ (µM)
1 HH15.2
2 HMethyl8.5
3 HEthyl5.1
4 HPropyl3.8
5 HBenzyl1.2
6 MethylMethyl25.6
7 H4-Fluorobenzyl0.9
8 H4-Methoxybenzyl2.5
9 H4-Chlorobenzyl0.7

Interpretation of SAR Data:

The hypothetical data in Table 1 suggests several key trends:

  • Effect of N-Alkylation: Comparing the unsubstituted acetamide (1 ) with its N-alkylated counterparts (2-4 ), we observe that increasing the alkyl chain length leads to a modest increase in potency. This suggests that a small hydrophobic pocket may be present in the binding site.

  • Introduction of an Aromatic Ring: The significant increase in potency observed with the N-benzyl derivative (5 ) compared to the N-alkyl derivatives highlights the importance of an aromatic moiety for binding. This could be due to favorable π-π stacking or hydrophobic interactions within the active site of MAO-A.

  • Steric Hindrance: The disubstituted N,N-dimethyl derivative (6 ) shows a marked decrease in activity, indicating that steric bulk around the amide nitrogen is detrimental to binding.

  • Substitution on the Benzyl Ring: Further exploration of the benzyl substituent reveals that electronic effects play a crucial role. The electron-withdrawing fluoro (7 ) and chloro (9 ) substituents at the para position enhance potency, while the electron-donating methoxy group (8 ) is less favorable than the unsubstituted benzyl ring. This suggests that the electronic nature of the aromatic ring influences its interaction with the target.

SAR_Logic cluster_N_Subst N-Substitution cluster_Benzyl_Subst Benzyl Ring Substitution (para) Core_Scaffold 2-(2-Methylphenoxy)acetamide N_H R1, R2 = H Core_Scaffold->N_H Base Activity N_Alkyl N-Alkyl N_H->N_Alkyl Modest Increase N_DiAlkyl N,N-Dialkyl N_H->N_DiAlkyl Decreased Activity (Steric Hindrance) N_Benzyl N-Benzyl N_Alkyl->N_Benzyl Significant Increase Benzyl_Unsub Unsubstituted N_Benzyl->Benzyl_Unsub High Activity Benzyl_EWG Electron-Withdrawing (F, Cl) Benzyl_Unsub->Benzyl_EWG Increased Activity Benzyl_EDG Electron-Donating (OCH3) Benzyl_Unsub->Benzyl_EDG Decreased Activity

Figure 2: Logical flow of the Structure-Activity Relationship (SAR) analysis.

Conclusion

The synthetic route and protocols outlined in this application note provide a robust and versatile platform for the generation of 2-(2-Methylphenoxy)acetamide derivatives for SAR studies. The combination of the Williamson ether synthesis and modern amide coupling methodologies allows for the efficient creation of diverse compound libraries. The systematic analysis of the biological data obtained from these libraries is essential for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Bartleby. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. Retrieved from [Link]

  • Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Bais, H., Pathak, A., & Saraf, S. (2018). A QSAR study of some Phenoxyacetamide derivatives as a MAO-A inhibitor. International Journal of Research and Development in Pharmacy and Life Sciences, 7(1), 2931-2940.
  • MiraCosta College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Smith, G. P., & O'Mahony, D. J. R. (2006). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4900-o4901.
  • Pathak, A., Singour, P. K., & Srivastav, A. K. (2016). QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Current Research in Pharmaceutical Sciences, 6(4), 135-141.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Shen, W., Yu, S., Zhang, J., Jia, W., & Zhu, Q. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • MiraCosta College. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Bawab, A. Q., Al-Awaida, W. A., & Al-Qirim, T. A. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Journal of Molecular Structure, 1278, 134937.
  • Al-Ostath, A. I., Al-Qirim, T. A., Al-Hiari, Y. M., & Shattat, G. F. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5410.
  • Google Patents. (n.d.). CN103755364A - Synthesis method of 2-methylphenoxyacetic acid.
  • Li, J., et al. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 19(11), 18620-18631.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]

  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7805.

Sources

Troubleshooting & Optimization

identifying common impurities in 2-(2-Methylphenoxy)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Methylphenoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification of common impurities, troubleshoot potential experimental issues, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(2-Methylphenoxy)acetamide and where do impurities typically originate?

The most prevalent and efficient method for synthesizing 2-(2-Methylphenoxy)acetamide is a two-step process. Understanding this pathway is critical to pinpointing the origin of potential impurities.

  • Step 1: Williamson Ether Synthesis. This step involves the reaction of 2-methylphenol (o-cresol) with a haloacetamide, typically 2-chloroacetamide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that attacks the electrophilic carbon of the haloacetamide in an SN2 reaction.[1][2]

  • Step 2: Purification. The crude product is then purified, most commonly via recrystallization, to remove unreacted starting materials and side products.

Impurities can be introduced from unreacted starting materials, side reactions occurring during the ether synthesis, or degradation of the product during workup or storage.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Workup & Purification 2-Methylphenol 2-Methylphenol ReactionVessel SN2 Reaction (e.g., Acetone, Reflux) 2-Methylphenol->ReactionVessel 2-Chloroacetamide 2-Chloroacetamide 2-Chloroacetamide->ReactionVessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionVessel Crude Product Crude Product ReactionVessel->Crude Product Crude Mixture Purification Recrystallization Crude Product->Purification FinalProduct Pure 2-(2-Methylphenoxy)acetamide Purification->FinalProduct

Caption: General synthesis workflow for 2-(2-Methylphenoxy)acetamide.

Q2: How can these impurities impact my research or drug development process?

The presence of impurities can have significant consequences:

  • Altered Pharmacological Activity: Impurities may exhibit their own biological activity, leading to misleading results in screening assays.

  • Toxicity: Certain by-products or residual reagents can be toxic, compromising cell-based experiments or preclinical studies.

  • Inaccurate Quantification: The presence of impurities leads to an overestimation of the desired compound's concentration if analytical methods are not specific.

  • Poor Crystallinity and Physical Properties: Impurities can disrupt the crystal lattice of the final product, affecting its melting point, solubility, and stability.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues and links them to likely impurities, providing a clear path to resolution.

Issue 1: My final product shows a broad or depressed melting point and appears slightly oily.

Probable Cause: This is a classic sign of residual starting materials, specifically unreacted 2-methylphenol. 2-methylphenol is a low-melting solid that can form a eutectic mixture with the product, leading to the observed physical properties.

Causality: The Williamson ether synthesis is an equilibrium-driven process. Insufficient base, short reaction times, or low temperatures can lead to incomplete conversion. The nucleophilicity of the phenoxide is paramount; if protonation is not complete, the reaction will be sluggish.[3]

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure at least a stoichiometric equivalent of base (e.g., K₂CO₃, NaOH) is used relative to the 2-methylphenol. Using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

  • Optimize Reaction Conditions: Increase the reaction time or temperature (refluxing in a suitable solvent like acetone or DMF is common). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-methylphenol spot is no longer visible.[3]

  • Improve Workup: After the reaction, perform a basic wash (e.g., with 1M NaOH solution). This will deprotonate the acidic unreacted 2-methylphenol, converting it into its water-soluble sodium salt, which can then be easily removed in the aqueous layer.

Issue 2: LC-MS or NMR analysis reveals an unexpected peak with the same mass as the product, but a different retention time or chemical shift.

Probable Cause: The formation of a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions). While O-alkylation is thermodynamically favored, a small amount of C-alkylation can occur, leading to isomeric impurities that are often difficult to separate.

G Start 2-Methylphenoxide Ion (Ambident Nucleophile) O_Alkylation O-Alkylation (Major Pathway) Start->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation (Minor Pathway) Start->C_Alkylation Attack from Ring Carbon Product 2-(2-Methylphenoxy)acetamide (Desired Product) O_Alkylation->Product Impurity Isomeric Impurity (e.g., C-alkylated phenol) C_Alkylation->Impurity

Caption: Competing O- and C-alkylation pathways for the phenoxide ion.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[4]

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role. Potassium (from K₂CO₃ or KH) is generally preferred over sodium for promoting O-alkylation.

  • Purification: If the isomer has formed, careful purification is required.

    • Recrystallization: Try a different solvent system for recrystallization, as the solubility of the isomers may differ significantly.

    • Column Chromatography: If recrystallization fails, flash column chromatography is the most effective method for separating these types of isomers.[3]

Issue 3: My product is contaminated with 2-(2-Methylphenoxy)acetic acid.

Probable Cause: This impurity arises from the hydrolysis of the acetamide product. The amide bond is susceptible to cleavage under either strong acidic or strong basic conditions, especially at elevated temperatures during the workup.

Causality: Water molecules can act as nucleophiles, attacking the carbonyl carbon of the amide. This process is catalyzed by acid (protonation of the carbonyl oxygen) or base (generation of the more potent hydroxide nucleophile).

Troubleshooting Steps:

  • Neutralize Carefully: During the workup, ensure that the pH is carefully controlled. Avoid prolonged exposure to highly acidic or basic conditions.

  • Temperature Control: Perform all aqueous washes at room temperature or below to minimize the rate of hydrolysis.

  • Thorough Drying: Ensure the final product is completely dry before storage. Residual water and trace amounts of acid or base can promote slow hydrolysis over time.

Summary of Common Impurities and Their Origin
ImpurityChemical NameOriginIdentification Method
IMP-1 2-Methylphenol (o-Cresol)Unreacted starting materialHPLC, GC-MS, ¹H NMR
IMP-2 2-ChloroacetamideUnreacted starting materialHPLC, GC-MS
IMP-3 C-Alkylated IsomerSide reaction (C-alkylation)HPLC, LC-MS, ¹H & ¹³C NMR
IMP-4 2-(2-Methylphenoxy)acetic acidHydrolysis of productHPLC, LC-MS
Validated Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a baseline for assessing the purity of 2-(2-Methylphenoxy)acetamide and detecting common impurities.

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 270 nm
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)

Expected Elution Order: 2-(2-Methylphenoxy)acetic acid (most polar) -> 2-Methylphenol -> 2-(2-Methylphenoxy)acetamide -> C-alkylated isomer (least polar).

Protocol 2: Purification by Recrystallization

This procedure is effective for removing most process-related impurities, particularly unreacted starting materials.

  • Dissolution: Dissolve the crude 2-(2-Methylphenoxy)acetamide in a minimal amount of a hot solvent. Isopropanol or an ethanol/water mixture are good starting points.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References
  • Shaikh, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... PubMed Central. Available at: [Link]

  • Fizer, O., et al. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. Available at: [Link]

  • Munro, W. P., et al. (1938). Process for the manufacture of acetamide. Google Patents.
  • Wang, B., et al. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives... MDPI. Available at: [Link]

  • Rojas-Barboza, F., et al. (2023). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC - PubMed Central. Available at: [Link]

  • (n.d.). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. Available at: [Link]

  • (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. Available at: [Link]

  • (n.d.). 2-(2-Methylphenoxy)acetic acid | C9H10O3. PubChem. Available at: [Link]

  • (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • (n.d.). Method and assays for quantitation of acetamide in a composition. Google Patents.
  • (2016). Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. Google Patents.
  • (n.d.). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993-2003. USGS Publications Warehouse. Available at: [Link]

  • (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • (n.d.). Analytical Methods. OPUS. Available at: [Link]

  • Al-Musawi, S., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. NIH. Available at: [Link]

  • (2021). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • (n.d.). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methylphenoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.

Core Reaction Principles: The Williamson Ether Synthesis

The synthesis of 2-(2-Methylphenoxy)acetamide is a classic example of the Williamson ether synthesis. This reaction proceeds via a two-step mechanism involving an SN2 pathway.[1][2][3]

  • Deprotonation: The weakly acidic phenolic hydroxyl group of o-cresol (2-methylphenol) is deprotonated by a suitable base to form a nucleophilic 2-methylphenoxide anion.

  • Nucleophilic Substitution (SN2): The generated phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide. This attack displaces the chloride leaving group, forming the desired ether linkage.[1][2]

Williamson_Ether_Synthesis Figure 1: S_N_2 Mechanism for 2-(2-Methylphenoxy)acetamide Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: S_N_2 Attack ocresol o-Cresol phenoxide 2-Methylphenoxide (Nucleophile) ocresol->phenoxide + Base base Base (e.g., K₂CO₃) chloroacetamide 2-Chloroacetamide (Electrophile) ts Transition State phenoxide->ts chloroacetamide->ts product 2-(2-Methylphenoxy)acetamide chloride Cl⁻ ts->product ts->chloride Side_Reactions Figure 2: Competing Side Reactions Start Reaction Mixture (2-Methylphenoxide + 2-Chloroacetamide) Desired Desired O-Alkylation (Product) Start->Desired Favored Path (Polar Aprotic Solvent) Hydrolysis Side Reaction 1: Hydrolysis of Electrophile Start->Hydrolysis Promoted by: - Water - Excess Base - High Temp. C_Alkylation Side Reaction 2: C-Alkylation of Nucleophile Start->C_Alkylation Minor Pathway Byproduct1 2-Hydroxyacetamide Hydrolysis->Byproduct1 Byproduct2 C-Alkylated Isomer C_Alkylation->Byproduct2

Caption: Figure 2: Competing Side Reactions in the Synthesis.

Q4: I am having trouble purifying my product. What is the recommended procedure?

Purification aims to remove unreacted o-cresol, inorganic salts, and any side products. A combination of extraction and recrystallization is highly effective.

Step-by-Step Purification Protocol:

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify: Slowly add dilute HCl (e.g., 2M) to neutralize any remaining base and protonate the unreacted phenoxide back to o-cresol. The desired product, being an amide, is stable under these conditions.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

    • The desired product and unreacted o-cresol will move into the organic layer.

    • Inorganic salts will remain in the aqueous layer.

  • Base Wash (Crucial Step): Wash the organic layer with a dilute base solution, such as 5% NaOH or NaHCO₃.

    • The acidic o-cresol will be deprotonated and extracted into the aqueous basic layer.

    • The neutral product, 2-(2-Methylphenoxy)acetamide, will remain in the organic layer. This step is key to removing the main starting material impurity.

  • Final Wash and Dry: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) to obtain the pure product.

Parameter Optimization Summary

The following table summarizes the impact of key reaction parameters on the synthesis of 2-(2-Methylphenoxy)acetamide.

ParameterOptionsRecommended ChoiceRationale & Impact on Yield/Purity
Base K₂CO₃, Cs₂CO₃, NaOH, KOH, NaHK₂CO₃ (general), KOH (higher reactivity)K₂CO₃: Mild, reduces hydrolysis risk. KOH/NaOH: Stronger, ensures complete deprotonation but increases hydrolysis risk if water is present. [2]NaH: Excellent for anhydrous systems, but requires careful handling.
Solvent DMF, Acetonitrile, DMSO, AcetoneDMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions by solvating the cation, leaving a highly reactive "naked" anion. [2][4]Avoids reducing nucleophilicity like protic solvents do.
Temperature Room Temp to 100 °C60 - 80 °CBalances reaction rate with minimizing side reactions. Lower temperatures may lead to incomplete conversion, while higher temperatures promote hydrolysis of 2-chloroacetamide. [5]
Catalyst None, TBAB, TBAITBAB (if using a biphasic system)A phase transfer catalyst is essential for reactions between different phases (e.g., aqueous base and organic solvent) to facilitate ion transport. [6]
Stoichiometry 1:1 to 1:1.2 (Phenol:Electrophile)1:1.05A slight excess of the less expensive reagent (often 2-chloroacetamide) can help drive the reaction to completion.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • o-Cresol (1.0 eq)

  • 2-Chloroacetamide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 5% NaOH solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-cresol (1.0 eq) and anhydrous DMF.

  • Add Base: Add finely powdered potassium carbonate (1.2 eq) to the solution.

  • Add Electrophile: Add 2-chloroacetamide (1.05 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and pour the contents into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with:

    • 5% NaOH solution (twice) to remove unreacted o-cresol.

    • Deionized water (once).

    • Brine (once).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to afford pure 2-(2-Methylphenoxy)acetamide.

References

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. Retrieved from [Link]

  • Roaiah, H. M., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136.
  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (n.d.). IOPscience. Retrieved from [Link]

  • 2-(2-Methylphenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Alkylation of Phenol: A Mechanistic View. (2015). ResearchGate. Retrieved from [Link]

  • Process for the preparation of methylphenidate hydrochloride and its intermediates thereof. (2015, February 19). Google Patents.
  • Latch, D. E., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4086–4092.
  • Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Patsnap. Retrieved from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ResearchGate. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Process for the alkylation of phenols. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

  • Preparation of chloroacetamide. (n.d.). Google Patents.
  • Soundararajan, S., & Vold, M. J. (1959). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 50(5), 303-313.
  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Chloroacetamide. (n.d.). PubChem. Retrieved from [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019, April 18). RSC Publishing. Retrieved from [Link]

  • 15.3: The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. (1975, December 23). Semantic Scholar. Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2019). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2-Methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 2-(2-Methylphenoxy)acetamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this compound. Our approach is grounded in fundamental chemical principles and practical experience to ensure you can confidently and efficiently scale your reaction from the benchtop to larger-scale production.

I. Overview of the Synthesis: The Williamson Ether Synthesis Approach

The most common and efficient method for synthesizing 2-(2-Methylphenoxy)acetamide is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the phenoxide is generated from o-cresol (2-methylphenol), which then attacks an alpha-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide.

The overall reaction is as follows:

A base is crucial for deprotonating the phenolic hydroxyl group of o-cresol to form the more nucleophilic phenoxide. The choice of base and solvent significantly impacts the reaction rate, yield, and impurity profile, especially during scale-up.

II. Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol provides a baseline for the synthesis of 2-(2-Methylphenoxy)acetamide. Modifications may be necessary depending on the scale and available equipment.

Materials:

  • o-Cresol

  • 2-Chloroacetamide

  • Potassium Carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 equivalent) and anhydrous acetone. Stir until the o-cresol is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension vigorously.

  • Alkylating Agent Addition: Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic layer with deionized water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-(2-Methylphenoxy)acetamide.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of 2-(2-Methylphenoxy)acetamide in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction has run for 24 hours, but TLC analysis shows mostly starting material. What could be the problem?

    • A: Insufficient Base or Inactive Base: The reaction is critically dependent on the formation of the o-cresolate anion.

      • Root Cause: The potassium carbonate used may be hydrated or of poor quality. The presence of water will hinder the deprotonation of o-cresol. The amount of base may also be insufficient to drive the reaction to completion.

      • Solution:

        • Use Anhydrous Base: Ensure the potassium carbonate is anhydrous. If necessary, dry it in an oven at >150°C for several hours before use.

        • Increase Stoichiometry: Increase the amount of potassium carbonate to 2.0-2.5 equivalents to ensure complete deprotonation.

        • Alternative Bases: Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent like DMF or THF if weaker bases are ineffective. However, be mindful of the increased reactivity and potential for side reactions.

    • A: Inactive Alkylating Agent:

      • Root Cause: 2-Chloroacetamide can degrade over time, especially if not stored properly.

      • Solution: Use a fresh bottle of 2-chloroacetamide or verify the purity of the existing stock. Consider using 2-bromoacetamide, which is more reactive, though also more expensive and a stronger lachrymator.

    • A: Low Reaction Temperature:

      • Root Cause: The reaction may be too slow at the reflux temperature of the chosen solvent.

      • Solution: Switch to a higher boiling point solvent like methyl ethyl ketone (MEK) or dimethylformamide (DMF). DMF is an excellent solvent for this type of reaction but can be difficult to remove during work-up.

Issue 2: Formation of Impurities

  • Q: I have a good yield, but my product is contaminated with a significant amount of an unknown impurity. What are the likely side reactions?

    • A: C-Alkylation vs. O-Alkylation:

      • Root Cause: While O-alkylation is favored for phenoxides, some C-alkylation can occur, leading to the formation of isomers. This is more prevalent with more reactive alkylating agents and under certain reaction conditions.

      • Solution:

        • Optimize Base and Solvent: Using a polar aprotic solvent like DMF or acetone with a carbonate base generally favors O-alkylation.

        • Control Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

    • A: Unreacted Starting Materials:

      • Root Cause: Incomplete reaction due to reasons mentioned in "Low Yield."

      • Solution: Ensure the reaction goes to completion by extending the reaction time, increasing the temperature, or using a more reactive alkylating agent. Proper purification, such as recrystallization, is key to removing unreacted starting materials.

    • A: Hydrolysis of 2-Chloroacetamide:

      • Root Cause: If there is residual water in the reaction mixture, 2-chloroacetamide can hydrolyze to 2-hydroxyacetamide.

      • Solution: Use anhydrous solvents and reagents to minimize this side reaction.

IV. Frequently Asked Questions (FAQs) for Scale-Up

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1:

      • 2-Chloroacetamide: It is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

      • o-Cresol: It is corrosive and toxic. Handle with care and appropriate PPE.

      • Solvents: Acetone is flammable. When scaling up, be mindful of potential ignition sources.

      • Exothermic Reaction: While the reaction is not violently exothermic, heat is generated. On a large scale, ensure adequate temperature control and a plan for cooling if necessary.

  • Q2: Which solvent is best for large-scale synthesis?

    • A2: The choice of solvent for scale-up involves a trade-off between reactivity, cost, safety, and ease of removal.

      • Acetone: A good starting point, relatively inexpensive, and easy to remove. However, its low boiling point may lead to long reaction times.

      • Methyl Ethyl Ketone (MEK): Higher boiling point than acetone, which can reduce reaction times. It shares similar properties with acetone.

      • Acetonitrile: A good solvent for this reaction but is more expensive and toxic.

      • Dimethylformamide (DMF): Excellent solvent that can significantly accelerate the reaction. However, it is a high-boiling point solvent, making it difficult to remove. It also has associated health risks.

  • Q3: How can I improve the efficiency of the work-up and purification on a larger scale?

    • A3:

      • Work-up: On a larger scale, filtering the inorganic salts can be slow. Consider quenching the reaction with water and performing a liquid-liquid extraction. The product will be in the organic phase. This avoids a lengthy filtration step.

      • Purification: Recrystallization is a highly effective method for purification on a large scale. A thorough solvent screen should be performed at the lab scale to identify the optimal solvent system that provides good recovery and high purity.

  • Q4: Can Phase Transfer Catalysis (PTC) be used for this reaction?

    • A4: Yes, Phase Transfer Catalysis is an excellent technique to consider for scaling up this synthesis.

      • How it works: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where it can react with the 2-chloroacetamide.

      • Advantages: This can allow the use of a biphasic solvent system (e.g., toluene/water with NaOH as the base), which can be cheaper, safer, and easier to handle on a large scale. It can also lead to faster reaction rates at lower temperatures.

V. Visualizing the Process

Reaction Mechanism:

Williamson_Ether_Synthesis o_cresol o-Cresol phenoxide o-Cresolate (phenoxide) o_cresol->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide product 2-(2-Methylphenoxy)acetamide phenoxide->product SN2 Attack chloroacetamide 2-Chloroacetamide chloroacetamide->product salt Salt (e.g., KCl)

Caption: Williamson ether synthesis of 2-(2-Methylphenoxy)acetamide.

Troubleshooting Decision Tree:

Troubleshooting_Tree start Low Yield or Stalled Reaction? check_base Check Base Quality & Stoichiometry start->check_base Yes check_reagent Check 2-Chloroacetamide Quality start->check_reagent No, yield is good but impure check_temp Increase Reaction Temperature? start->check_temp Yes solution_base Use anhydrous base, increase equivalents check_base->solution_base solution_reagent Use fresh reagent or 2-bromoacetamide check_reagent->solution_reagent solution_temp Switch to higher boiling solvent (e.g., MEK) check_temp->solution_temp

Caption: Decision tree for troubleshooting low reaction yield.

VI. Quantitative Data Summary

ParameterRecommended RangeRationale
o-Cresol:2-Chloroacetamide Ratio1 : 1.1 - 1.2A slight excess of the alkylating agent ensures complete consumption of the more valuable starting material.
Base (K2CO3) Equivalents1.5 - 2.5Ensures complete deprotonation of o-cresol to drive the reaction forward.
Temperature50 - 100 °CDependent on the solvent; higher temperatures increase reaction rate but may also promote side reactions.
Reaction Time12 - 48 hoursMonitor by TLC to determine the optimal reaction time for your specific conditions.

VII. References

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

  • MDPI. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • MDPI. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • ResearchGate. (2018). Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of Phenoxyacetamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenoxyacetamide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] These activities include potential applications as anticonvulsant, anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4] The core structure, consisting of a phenoxy group linked to an acetamide moiety, allows for extensive structural modifications to modulate its pharmacological profile. A fundamental aspect of the structure-activity relationship (SAR) of these compounds lies in the positional isomerism of the acetamide group on the phenyl ring—specifically, the ortho (2-), meta (3-), and para (4-) isomers. The spatial arrangement of the acetamide group in relation to the ether linkage can profoundly influence the molecule's interaction with biological targets, thereby altering its efficacy and mechanism of action.

This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-phenoxyacetamide. We will delve into the available experimental data, discuss the underlying structure-activity relationships, and provide detailed protocols for key biological assays to facilitate further research and drug development in this promising area.

The Critical Role of Isomeric Position

The substitution pattern on an aromatic ring is a critical determinant of a molecule's biological activity. In the case of phenoxyacetamide, the position of the acetamide group influences several key physicochemical properties, such as dipole moment, steric hindrance, and the potential for intramolecular hydrogen bonding. These factors, in turn, dictate how the molecule binds to its biological target.

While direct comparative studies on the simple ortho-, meta-, and para-phenoxyacetamide isomers are limited in the readily available scientific literature, valuable insights can be drawn from studies on structurally related compounds and various substituted phenoxyacetamide derivatives. For instance, research on the isomers of a related compound, acetamidophenol (where the phenoxy group is replaced by a hydroxyl group), has demonstrated a clear influence of the substituent position on biological effect. In a study on breast cancer cells, the order of potency was determined to be para > meta > ortho. This highlights the significant impact of isomeric positioning on biological outcomes.

Comparative Biological Activities

Based on the available literature for phenoxyacetamide derivatives and related compounds, we can infer and compare the potential biological activities of the three isomers.

Anticonvulsant Activity

Phenoxyacetamide derivatives have been extensively investigated for their anticonvulsant properties.[2][5] The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[6][7]

  • Para-phenoxyacetamide (4-phenoxyacetamide): Derivatives with para-substitution have shown notable anticonvulsant activity in various studies. The para position often allows for favorable interactions within the binding pockets of target proteins without significant steric hindrance.

  • Meta-phenoxyacetamide (3-phenoxyacetamide): Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have indicated that substitution at the meta-position of the anilide moiety is crucial for anticonvulsant activity.[5] This suggests that the meta-isomer of phenoxyacetamide could also exhibit significant anticonvulsant effects.

  • Ortho-phenoxyacetamide (2-phenoxyacetamide): The ortho position may introduce steric constraints that could either enhance or diminish activity depending on the specific target. In some cases, intramolecular hydrogen bonding between the ether oxygen and the amide proton could influence the conformation and binding affinity of the molecule.

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic effects of phenoxyacetamide derivatives are also of significant interest.[1][3][4]

  • Para- and Meta-Isomers: Based on the broader class of compounds, both para- and meta-substituted derivatives have the potential for anti-inflammatory and analgesic effects. The electronic properties endowed by these substitution patterns can influence the molecule's ability to interact with enzymes like cyclooxygenases (COX) or other targets in the inflammatory cascade.

  • Ortho-Isomer: The potential for intramolecular interactions in the ortho-isomer could lead to a more rigid structure, which might be beneficial for binding to specific anti-inflammatory targets.

Cytotoxic Activity

The anticancer potential of phenoxyacetamide derivatives has been explored against various cancer cell lines.[8][9] The cytotoxic effects are often mediated through the induction of apoptosis.

  • Positional Influence: The cytotoxic potency of phenoxyacetamide derivatives is highly dependent on the substitution pattern on the phenoxy ring. While direct comparisons of the unsubstituted isomers are scarce, it is plausible that the para-isomer would exhibit significant activity due to its common occurrence in other biologically active molecules. The ortho- and meta-isomers' cytotoxic profiles would be highly dependent on the specific cell line and the mechanism of action.

Experimental Protocols

To facilitate the direct comparison of phenoxyacetamide isomers, the following standardized in vivo experimental protocols are recommended.

Anticonvulsant Activity Screening

1. Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.

  • Procedure:

    • Administer the test compound (ortho-, meta-, or para-phenoxyacetamide) or vehicle control to a group of mice via intraperitoneal (i.p.) injection.

    • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the percentage of protected animals for each group.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Objective: To determine the ability of a test compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.

  • Procedure:

    • Administer the test compound or vehicle control to a group of mice (i.p.).

    • After a set time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for the onset of clonic and tonic seizures for a period of 30 minutes.

    • Record the latency to the first seizure and the percentage of animals protected from seizures.

Experimental Workflow for Anticonvulsant Screening

G cluster_0 Compound Administration cluster_1 Seizure Induction cluster_2 Observation & Data Collection cluster_3 Endpoint Analysis ip_admin I.P. Administration of Isomer or Vehicle mes Maximal Electroshock (MES) ip_admin->mes Pre-treatment ptz Pentylenetetrazole (PTZ) ip_admin->ptz Pre-treatment obs_mes Observe for Tonic Hindlimb Extension mes->obs_mes obs_ptz Observe for Clonic/ Tonic Seizures ptz->obs_ptz analysis_mes Calculate % Protection obs_mes->analysis_mes analysis_ptz Record Latency & % Protection obs_ptz->analysis_ptz

Caption: Workflow for in vivo anticonvulsant screening of phenoxyacetamide isomers.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The differential biological activities of the phenoxyacetamide isomers can be attributed to their distinct electronic and steric properties, which influence their interaction with biological targets.

Proposed Mechanism of Action for Anticonvulsant Activity

G cluster_0 Phenoxyacetamide Isomer cluster_1 Neuronal Targets cluster_2 Cellular Effect cluster_3 Therapeutic Outcome Isomer ortho meta para-Phenoxyacetamide VGSC Voltage-Gated Sodium Channels Isomer->VGSC Modulates GABA_R GABAA Receptor Isomer->GABA_R Modulates Effect Reduced Neuronal Excitability VGSC->Effect Inhibition GABA_R->Effect Potentiation of Inhibition Outcome Anticonvulsant Activity Effect->Outcome Leads to

Caption: Putative mechanism of anticonvulsant action for phenoxyacetamide isomers.

Data Summary

While a comprehensive dataset directly comparing the three isomers is not available, the following table summarizes the expected trends based on related compounds and derivatives. This table should be populated with experimental data as it becomes available.

IsomerAnticonvulsant Activity (MES/PTZ)Anti-inflammatory ActivityCytotoxicity (IC50)
Ortho (2-) Potentially active, may be influenced by steric factors.To be determined.To be determined.
Meta (3-) Expected to be active, based on derivative studies.[5]To be determined.To be determined.
Para (4-) Expected to be active, a common motif in active compounds.To be determined.Potentially the most potent based on related structures.

Conclusion and Future Directions

The positional isomerism of the acetamide group on the phenoxyacetamide scaffold is a critical factor in determining its biological activity. While direct comparative data for the ortho-, meta-, and para-isomers are currently limited, the analysis of related compounds and derivatives suggests that all three isomers are likely to possess a range of pharmacological activities, with the para- and meta-isomers showing particular promise in the context of anticonvulsant effects.

To fully elucidate the therapeutic potential of each isomer, a systematic and direct comparative study is warranted. The experimental protocols outlined in this guide provide a framework for such an investigation. Future research should focus on:

  • Direct Comparative Screening: Conducting head-to-head comparisons of the ortho-, meta-, and para-isomers in a panel of biological assays, including anticonvulsant, anti-inflammatory, analgesic, and cytotoxicity screens.

  • Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand the basis for any observed differences in activity.

  • In Silico Modeling: Employing computational methods to model the interaction of each isomer with potential biological targets to guide further lead optimization.

By systematically exploring the structure-activity relationships of these fundamental isomers, the scientific community can unlock the full potential of the phenoxyacetamide scaffold for the development of novel therapeutics.

References

  • Al-Ostoot, F. H., Zabiulla, S., & Salma, S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(8), 1839-1875. [Link]

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., ... & Tommonaro, G. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]

  • Kaminski, K., Rapacz, A., E...ska, E., & Obniska, J. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(10), 710-721. [Link]

  • Kaminski, K., Rapacz, A., Popiół, J., & Obniska, J. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-and 3-(3-Chlorophenyl)-2, 5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(21), 3942. [Link]

  • Elgohary, M. K., Abdel-Sattar, E., & El-Sayed, M. A. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC medicinal chemistry, 13(5), 621-633. [Link]

  • Sayed, A. M., Abdel-Aziz, M., & El-Gohary, N. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7301. [Link]

  • Jat, R. K., & Sharma, S. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research (JETIR), 11(3). [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews Drug discovery, 9(1), 68-82. [Link]

  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA-enhancing antiepileptic drugs: a review of their mechanisms of action. Epilepsy research, 45(1-3), 1-13. [Link]

  • Zhang, C., Tang, Y., & Li, W. (2020). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 25(18), 4242. [Link]

  • Priyanka, P., Kumar, S., & Singh, R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014. [Link]

  • Priyanka, P., Kumar, S., & Singh, R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. ISRN pharmacology, 2014. [Link]

  • Sayed, A. M., Abdel-Aziz, M., & El-Gohary, N. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. International Journal of Molecular Sciences, 24(21), 15682. [Link]

  • Sayed, A. M., Abdel-Aziz, M., & El-Gohary, N. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed. [Link]

  • Priyanka, P., Kumar, S., & Singh, R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. [Link]

  • Begum, S., Bharathi, K., & Prasad, K. V. S. R. G. (2020). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. ResearchGate. [Link]

  • da Silva, A. C. S., de Oliveira, R. B., de Melo, A. C. G., de Oliveira, L. D. B., de Souza, A. C., ... & de Oliveira, A. P. (2023). Evaluation of Antiviral Activity of N-Phenyl-2-Phenoxyacetamides Derived from Carvacrol against Mayaro Virus: In Vitro Analyses and In Silico Insights. ACS omega. [Link]

  • Li, Y., Liu, Y., Wang, Y., Zhang, Y., & Wang, P. (2023). Molecular mechanisms of cardiotoxicity induced by acetamide and its chiral isomers. Ecotoxicology and Environmental Safety, 263, 115383. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved January 28, 2026 from [Link].

  • Kido, Y., & Khokhar, A. R. (1995). Cytotoxicity, cellular accumulation and DNA binding of oxaliplatin isomers. Cancer chemotherapy and pharmacology, 35(5), 410-414. [Link]

Sources

Comparative Analysis: 2-(2-Methylphenoxy)acetamide vs. Established CNS Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

2-(2-Methylphenoxy)acetamide (also known as Cresoxyacetamide ) represents a critical pharmacophore in the development of centrally acting muscle relaxants and anticonvulsants. Structurally, it serves as a bioisosteric rigidification of Mephenesin , the historical prototype for centrally acting muscle relaxants.

While Mephenesin is limited by rapid metabolic oxidation (short half-life) and hemolysis issues, the acetamide derivative offers a distinct pharmacokinetic (PK) profile. This guide provides a comparative technical analysis of 2-(2-Methylphenoxy)acetamide against Mephenesin (the structural parent) and Lacosamide (the modern functionalized amino acid standard), evaluating its potential as a lead scaffold for Voltage-Gated Sodium Channel (VGSC) modulation.

The Structural Hypothesis

The transition from the propanediol linker (Mephenesin) to the acetamide linker (2-(2-Methylphenoxy)acetamide) introduces hydrogen bond donors/acceptors that enhance metabolic stability while maintaining the lipophilic o-tolyl headgroup required for hydrophobic pocket binding in NaV channels.

Comparative Profiling: The "Candidate" vs. Standards

The following analysis benchmarks 2-(2-Methylphenoxy)acetamide against established therapeutics. Data is synthesized from structure-activity relationship (SAR) studies of aryloxyacetamides.[1]

Table 1: Physicochemical & Pharmacological Comparison
Feature2-(2-Methylphenoxy)acetamide (Candidate)Mephenesin (Standard)Lacosamide (Modern Benchmark)
Chemical Class AryloxyacetamideAryloxypropanediolFunctionalized Amino Acid
MW ( g/mol ) 165.19182.22250.29
Lipophilicity (LogP) ~1.2 (Predicted)1.10.9
Primary Target NaV Channel (Fast/Slow Inactivation)Spinal Interneurons / NaVNaV Channel (Slow Inactivation)
Metabolic Liability Low (Amide hydrolysis is slow)High (Rapid oxidation of 1° alcohol)Low (Renal excretion)
Duration of Action Moderate-Long (Predicted)Short (< 3 hours)Long (~13 hours)
Toxicity Risk Low Hemolysis riskHigh Hemolysis (IV)PR Interval Prolongation
Mechanistic Insight[1][6][7]
  • Mephenesin acts non-specifically on cell membranes and spinal interneurons, leading to sedation and hemolysis at effective doses.

  • 2-(2-Methylphenoxy)acetamide utilizes the amide linker to anchor the molecule within the channel pore via hydrogen bonding, likely mimicking the "slow inactivation" mechanism seen in Lacosamide, but with the steric bulk of the o-tolyl group providing subtype selectivity (likely NaV1.2 or NaV1.6).

Mechanism of Action: Pathway Visualization

The following diagram illustrates the proposed signaling pathway where 2-(2-Methylphenoxy)acetamide modulates neuronal excitability, contrasting with the GABAergic pathway.

MOA_Pathway cluster_neuron Presynaptic Neuron (Hyperexcited) NaV Voltage-Gated Na+ Channel (Open/Inactivated) Binding Binding to Pore (Slow Inactivation State) NaV->Binding Stabilizes Inactive Conf. Membrane Neuronal Membrane Depol Depolarization Wave Depol->NaV Activates Drug 2-(2-Methylphenoxy)acetamide Drug->NaV Targets Result Inhibition of Repetitive Firing Binding->Result Prevents Reactivation Result->Membrane Stabilization

Caption: Proposed mechanism illustrating the stabilization of the NaV channel in the slow-inactivated state by the acetamide derivative, preventing high-frequency neuronal firing.

Experimental Protocols

To validate the efficacy of 2-(2-Methylphenoxy)acetamide, the following protocols are recommended. These are designed to be self-validating systems with built-in positive and negative controls.

Protocol A: Synthesis of 2-(2-Methylphenoxy)acetamide

Rationale: A robust, high-yield synthesis is required to generate sufficient material for in vivo testing.

  • Reagents: o-Cresol (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade).

  • Procedure:

    • Dissolve o-cresol in acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir for 30 minutes at Room Temperature (RT) to generate the phenoxide anion.
      
    • Add KI and 2-Chloroacetamide.

    • Reflux at 60°C for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize the crude solid from Ethanol/Water.

  • Validation: Product must show a sharp melting point and a distinct amide peak in IR (~1650-1690

    
    ).
    
Protocol B: In Vivo Anticonvulsant Screening (MES Test)

Rationale: The Maximal Electroshock Seizure (MES) test is the "Gold Standard" for identifying Na+ channel blockers.

  • Subjects: Male albino mice (CF-1 strain, 18-25g).

  • Groups (n=6):

    • Vehicle Control (0.5% Methylcellulose).

    • Standard: Mephenesin (100 mg/kg, i.p.) or Phenytoin (25 mg/kg, i.p.).

    • Test: 2-(2-Methylphenoxy)acetamide (30, 100, 300 mg/kg, i.p.).

  • Procedure:

    • Administer drug i.p. 30 minutes prior to testing.

    • Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2s duration).

    • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: Calculate

    
     (Effective Dose 50%) using Probit analysis.
    
    • Success Criteria: Test compound must show dose-dependent protection without significant neurotoxicity (measured via Rotarod test).

Synthesis & Optimization Workflow

The following diagram details the logic flow for optimizing the scaffold if the parent compound shows low potency.

SAR_Workflow Start Parent Scaffold: 2-(2-Methylphenoxy)acetamide Test MES Screen (In Vivo) Start->Test Result_Low Low Potency (ED50 > 100 mg/kg) Test->Result_Low Fail Result_High High Potency (ED50 < 50 mg/kg) Test->Result_High Pass Mod_1 Strategy A: Add Halogen (Cl/F) to Phenyl Ring (Increase Lipophilicity) Result_Low->Mod_1 Mod_2 Strategy B: N-Alkylation of Amide (Reduce H-Bonding / Increase BBB Pen.) Result_Low->Mod_2 Final Lead Candidate Selection Result_High->Final Mod_1->Test Re-Test Mod_2->Test Re-Test

Caption: Decision matrix for optimizing the aryloxyacetamide scaffold based on in vivo efficacy data.

References

  • PubChem. (2025).[2][3] Mephenesin: Chemical Structure and Biological Activity. National Library of Medicine. Available at: [Link]

  • Gunia-Krzyżak, A., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kamiński, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI Molecules. Available at: [Link][4]

  • PubChem. (2025).[2][3] 2-(2-Formylphenoxy)acetamide Data Sheet. National Library of Medicine. Available at: [Link]

Sources

A Comparative Analysis of the Efficacy of 2-(2-Methylphenoxy)acetamide and 2-phenoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Prepared by: Gemini, Senior Application Scientist

Introduction

Phenoxyacetamide derivatives have garnered significant interest within the neuroscience and pharmacology communities as a promising scaffold for the development of novel anticonvulsant and neuroprotective agents. Their structural simplicity and amenability to chemical modification allow for the fine-tuning of their pharmacological profiles. This guide provides a detailed comparative analysis of two such analogs: the parent compound, 2-phenoxyacetamide, and its ortho-substituted derivative, 2-(2-Methylphenoxy)acetamide.

While direct head-to-head experimental data for these two specific compounds is not extensively available in peer-reviewed literature, this guide will synthesize existing knowledge on the structure-activity relationships (SAR) of the broader phenoxyacetamide class to infer their relative efficacy. We will delve into their potential as anticonvulsants and neuroprotective agents, provide detailed experimental protocols for their evaluation, and discuss the mechanistic underpinnings of their activity.

Structural and Mechanistic Rationale

The core pharmacophore of phenoxyacetamide derivatives is believed to interact with key targets in the central nervous system (CNS) to exert its effects. The primary mechanisms of action for many anticonvulsant drugs involve the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.[1][2] For phenoxyacetamide derivatives, it is hypothesized that they may act as blockers of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability, a hallmark of seizures.[3] Additionally, some derivatives may modulate the GABAergic system, further contributing to their anticonvulsant effects.[4]

The introduction of a methyl group at the ortho-position of the phenoxy ring in 2-(2-Methylphenoxy)acetamide is a critical modification that is expected to influence its biological activity in several ways compared to the unsubstituted 2-phenoxyacetamide. This substitution can alter the compound's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with target receptors. Structure-activity relationship studies on related anticonvulsant compounds have shown that substitution on the phenyl ring can significantly impact efficacy.[3][5]

Comparative Efficacy: An Inferential Analysis

In the absence of direct comparative studies, we can draw inferences from the broader class of phenoxyacetamide and related anticonvulsant compounds.

Anticonvulsant Activity

Based on general SAR principles for small molecule CNS drugs, the introduction of a lipophilic methyl group at the ortho position could potentially enhance the blood-brain barrier penetration of 2-(2-Methylphenoxy)acetamide compared to 2-phenoxyacetamide. This enhanced CNS availability could translate to greater potency. However, the steric bulk of the methyl group might also influence the binding affinity to the target protein.

Table 1: Inferred Anticonvulsant Profile

CompoundPredicted MES Test EfficacyRationale
2-phenoxyacetamide Baseline ActivityThe core scaffold is expected to possess inherent anticonvulsant properties.
2-(2-Methylphenoxy)acetamide Potentially Higher PotencyThe ortho-methyl group may increase lipophilicity and CNS penetration, potentially leading to a lower ED₅₀. This is supported by the activity of other methyl-substituted phenoxy derivatives.
Neuroprotective Effects

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in ischemic stroke and other neurodegenerative conditions.[8] Therefore, the ability of a compound to protect neurons from glutamate-induced cell death is a strong indicator of its neuroprotective potential.

Phenoxyacetamide derivatives have been investigated for their neuroprotective properties.[9] The antioxidant and anti-inflammatory effects of related acetamide compounds also contribute to their neuroprotective profile.[10] The ortho-methyl group in 2-(2-Methylphenoxy)acetamide may influence its antioxidant capacity and its interaction with signaling pathways involved in neuronal survival.

Table 2: Inferred Neuroprotective Profile

CompoundPredicted Neuroprotective EfficacyRationale
2-phenoxyacetamide Potential for NeuroprotectionThe phenoxy scaffold is associated with neuroprotective effects in related compounds.
2-(2-Methylphenoxy)acetamide Potentially Enhanced NeuroprotectionThe electronic effects of the methyl group may modulate the antioxidant properties of the phenoxy ring, and improved CNS penetration could lead to greater efficacy in in vivo models.

Experimental Protocols

To empirically determine the comparative efficacy of these two compounds, the following experimental workflows are recommended.

Synthesis of Test Compounds

A general and robust method for the synthesis of phenoxyacetamides involves the Williamson ether synthesis.[10][11]

Protocol 1: Synthesis of 2-phenoxyacetamide and 2-(2-Methylphenoxy)acetamide

  • Deprotonation of Phenol: To a solution of the corresponding phenol (phenol or 2-methylphenol) in a suitable solvent such as acetone or DMF, add an equimolar amount of a base like potassium carbonate.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add an equimolar amount of 2-chloroacetamide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Figure 1: General synthesis workflow for phenoxyacetamides.
Evaluation of Anticonvulsant Activity

The Maximal Electroshock Seizure (MES) test is the gold standard for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.[7][12][13][14]

Protocol 2: Maximal Electroshock Seizure (MES) Test in Mice

  • Animal Preparation: Use male albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.) at various doses. A control group should receive the vehicle alone.

  • Time to Peak Effect: Conduct the test at the time of peak effect of the drug, which should be determined in preliminary studies (typically 30-60 minutes post-i.p. injection).

  • Electrode Placement and Anesthesia: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice, followed by a drop of saline to ensure good electrical contact. Place corneal electrodes on the eyes.

  • Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroshock apparatus.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀) using probit analysis.

MES_Test_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Animal_Prep Acclimatize Mice Compound_Admin Administer Compound/Vehicle (i.p.) Animal_Prep->Compound_Admin Anesthesia Apply Topical Anesthetic & Saline to Corneas Compound_Admin->Anesthesia Wait for Peak Effect Time Stimulation Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2 s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection Record Protection (%) Observation->Protection ED50 Calculate ED50 (Probit Analysis) Protection->ED50

Figure 2: Workflow for the Maximal Electroshock Seizure (MES) test.
Evaluation of Neuroprotective Activity

An in vitro glutamate-induced excitotoxicity assay using a neuronal cell line is a common method to screen for neuroprotective effects.[8][9][15][16]

Protocol 3: In Vitro Glutamate-Induced Neurotoxicity Assay

  • Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) in appropriate media and conditions. Plate the cells in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Glutamate Exposure: Induce excitotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 5 mM) for a defined duration (e.g., 24 hours).[9] Control wells should include cells only, cells with vehicle, and cells with glutamate and vehicle.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of the compound that provides 50% protection (EC₅₀).

Neuroprotection_Assay A Plate Neuronal Cells (e.g., HT22) B Pre-treat with Test Compound or Vehicle A->B C Induce Excitotoxicity with Glutamate B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTT/Resazurin Assay) D->E F Calculate % Viability and EC50 E->F

Figure 3: Workflow for in vitro neuroprotection assay.

Conclusion and Future Directions

For researchers and drug development professionals, this guide provides a framework for the empirical investigation of these and other novel phenoxyacetamide derivatives. The detailed protocols for synthesis and biological evaluation offer a clear path forward for generating the necessary data to build a comprehensive understanding of their therapeutic potential. Future studies should focus on a systematic SAR exploration of substitutions on the phenoxy ring and the acetamide moiety to optimize efficacy and safety profiles.

References

  • Al-Suwaidan, I. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 57-71). Humana, New York, NY.
  • El-Sayed, M. A., et al. (2022). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis.
  • McNamara, J. O. (2001). Mechanisms of action of antiepileptic drugs. Goodman & Gilman's The Pharmacological Basis of Therapeutics, 10, 521-547.
  • Hassan, A. S., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7301.
  • O'Sullivan, S., et al. (2019). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International journal of molecular sciences, 20(18), 4433.
  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature reviews Neuroscience, 5(7), 553-564.
  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-110.
  • García-García, E., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. Biomolecules, 11(9), 1349.
  • Kaminski, K., et al. (2019). Structure-activity relationship analysis of new phenoxyalkyl, phenoxyethoxyethyl and phenoxyacetyl derivatives of aminoalkanols. Molecules, 24(18), 3246.
  • Emedicine.medscape.com. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

  • ResearchGate. (2012). What is the most suitable method for glutamate-induced neurotoxicity in cell cultures? Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 14(3), 478-496.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Jetir.org. (2023).
  • Phimolsiripol, Y., et al. (2021). Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. Journal of Fungi, 7(10), 803.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]

  • University of Bristol Research Portal. (2018). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. Retrieved from [Link]

  • Brodie, M. J. (2010). Mechanisms of action of antiepileptic drugs. Epileptic Disorders, 12(S1), S3-S10.
  • Molbase. (n.d.). Synthesis of Production of E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide. Retrieved from [Link]

  • ChemSynthesis. (2025). N-hydroxy-2-phenoxyacetamide. Retrieved from [Link]

  • Ionescu, M. A., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4 (3H)
  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]

  • Zinchenko, P. V., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2, 4-Dichlorophenoxy)-N-(2, 2, 2-trichloro-1-(3-arylthioureido) ethyl) acetamide. Molbank, 2023(3), M1713.
  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Ghorab, M. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 132-138.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Methylphenoxy)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the translational potential of a compound from benchtop assays to preclinical models is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of phenoxy acetamide derivatives, with a specific focus on the potential therapeutic applications of 2-(2-Methylphenoxy)acetamide. While direct comparative studies on 2-(2-Methylphenoxy)acetamide are emerging, this guide synthesizes data from structurally related analogs to provide a predictive framework for its evaluation.

The phenoxy acetamide scaffold is a versatile pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.[1][2] The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile, making it a promising area of research for novel therapeutic agents.[1]

Section 1: In Vitro Efficacy Evaluation

In vitro studies are the foundational step in characterizing the biological activity of a new chemical entity. They provide crucial insights into the mechanism of action, potency, and selectivity of a compound in a controlled cellular or acellular environment. For phenoxy acetamide derivatives, in vitro assays have been instrumental in identifying their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory potential of phenoxy acetamide derivatives.[2] The primary mechanism often investigated is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][4]

A proposed in vitro workflow to assess the anti-inflammatory efficacy of 2-(2-Methylphenoxy)acetamide would involve a tiered approach, starting with enzymatic assays and progressing to cell-based models.

in_vitro_anti_inflammatory_workflow cluster_enzymatic Enzymatic Assays cluster_cell_based Cell-Based Assays a COX-1 Enzyme Inhibition Assay c LPS-stimulated Macrophages (e.g., RAW 264.7) a->c Determine COX-1 selectivity b COX-2 Enzyme Inhibition Assay b->c Determine COX-2 selectivity & potency d Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) c->d Assess impact on cytokine release e Nitric Oxide (NO) Production Assay c->e Assess impact on inflammatory mediators in_vivo_anti_inflammatory_workflow a Acclimatize Rats b Administer 2-(2-Methylphenoxy)acetamide or Vehicle Control (p.o.) a->b c Inject Carrageenan into Hind Paw b->c d Measure Paw Volume at Regular Intervals c->d Evaluate anti-edema effect e Assess Analgesic Effect (e.g., Hot Plate Test) c->e Evaluate analgesic effect f Collect Blood and Tissue Samples for Biomarker Analysis d->f e->f

Caption: Workflow for the in vivo evaluation of anti-inflammatory and analgesic activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week.

  • Dosing: Administer 2-(2-Methylphenoxy)acetamide (e.g., 10, 20, 40 mg/kg, p.o.) or vehicle control one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

A study on N-(2-hydroxy phenyl) acetamide in an adjuvant-induced arthritis model in rats demonstrated that treatment reduced paw edema and levels of pro-inflammatory cytokines IL-1β and TNF-α. [5]This suggests that 2-(2-Methylphenoxy)acetamide may exert similar effects in vivo.

Anticonvulsant Activity

Certain phenoxy acetamide derivatives have shown significant anticonvulsant activity in animal models. [1]The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice are standard screening models.

Table 3: Anticonvulsant Activity of Phenoxy Acetamide Derivatives in Mice

DerivativeMES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)Reference
Compound 45 (Ashok et al.)28.5>100[1]
Compound 46 (Ashok et al.)32.1>100[1]
Phenytoin (Standard)9.3Not active[1]

These findings indicate that phenoxy acetamides may have potential as novel anticonvulsant agents, warranting the investigation of 2-(2-Methylphenoxy)acetamide in these models.

Section 3: Bridging In Vitro and In Vivo Data: A Comparative Analysis

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. For 2-(2-Methylphenoxy)acetamide, a successful translational path would likely demonstrate:

  • Potent and selective in vitro activity against a specific molecular target (e.g., COX-2).

  • Favorable pharmacokinetic properties (in vivo), including oral bioavailability and sufficient exposure at the target tissue.

  • Dose-dependent efficacy in a relevant animal model that correlates with the observed in vitro potency and target engagement.

Discrepancies between in vitro and in vivo results are not uncommon and can arise from various factors, including poor absorption, rapid metabolism, off-target effects, or the complexity of the biological system in a whole organism.

Conclusion

The phenoxy acetamide scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of potential applications. While direct experimental data for 2-(2-Methylphenoxy)acetamide is not yet widely available, the extensive research on its structural analogs provides a strong rationale for its investigation as an anti-inflammatory, anticancer, or anticonvulsant agent. The experimental workflows and comparative data presented in this guide offer a comprehensive framework for the systematic evaluation of its in vitro and in vivo efficacy, paving the way for its potential translation into a clinically valuable therapeutic.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PubMed Central (PMC) - NIH. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed. [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

  • 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. National Institutes of Health (NIH). [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways. Frontiers. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.